2-Tert-butyl-4-octylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61899-80-7 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-tert-butyl-4-octylphenol |
InChI |
InChI=1S/C18H30O/c1-5-6-7-8-9-10-11-15-12-13-17(19)16(14-15)18(2,3)4/h12-14,19H,5-11H2,1-4H3 |
InChI Key |
ZXENURKTAAQNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-tert-butyl-4-octylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-tert-butyl-4-octylphenol, a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. This document details a proposed synthetic route, experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.
Introduction
Substituted phenols are a critical class of organic compounds utilized as intermediates in the synthesis of antioxidants, stabilizers, and pharmaceutical agents. The specific substitution pattern of a phenolic ring with bulky alkyl groups, such as tert-butyl and octyl moieties, can significantly influence its chemical and biological properties, including its antioxidant efficacy and interaction with biological targets. This compound is one such compound, the synthesis and characterization of which are detailed herein.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step Friedel-Crafts alkylation of phenol. This strategy involves the sequential introduction of the octyl and tert-butyl groups onto the phenolic ring. The para-position is typically more reactive towards electrophilic substitution, making 4-tert-octylphenol a key intermediate.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. The first step involves the alkylation of phenol with an octene isomer (e.g., diisobutylene, which forms a tert-octyl group) to yield 4-tert-octylphenol. The subsequent step introduces the tert-butyl group at the ortho-position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 4-tert-Octylphenol
This procedure is adapted from established methods for the alkylation of phenol.[1][2]
-
Apparatus Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser.
-
Reaction Mixture: Molten phenol (3 moles, 282 g) is charged into the reaction flask along with a strongly acidic cation exchange resin, such as Amberlyst 36 Dry (28.2 g).[1][2]
-
Heating and Alkylation: The mixture is heated to 90-100°C with continuous stirring. Diisobutylene (an isomer of octene) (2 moles, 228 g) is then added dropwise from the dropping funnel over a period of 3.5 hours, maintaining the reaction temperature.[1]
-
Reaction Completion and Catalyst Removal: After the addition is complete, the reaction is allowed to proceed for another 60 minutes. The hot alkylation liquid is then separated from the catalyst by filtration.
-
Purification: The crude product is purified by vacuum distillation. The fraction collected between 220-270°C will be the target 4-tert-octylphenol.[1] The product is expected to be a white crystalline solid upon cooling.[1]
Step 2: Synthesis of this compound
This step involves the ortho-alkylation of the intermediate, 4-tert-octylphenol.
-
Apparatus Setup: A similar four-necked flask setup as in Step 1 is used.
-
Reaction Mixture: 4-tert-octylphenol (1 mole, 206.3 g) is added to the flask and heated to 90-95°C. A strongly acidic catalyst such as AMBERLYST 15 DRY (20.6 g) is added.[3]
-
Alkylation: Tert-butanol or isobutylene can be used as the alkylating agent. If using tert-butanol, it is added dropwise to the reaction mixture. The reaction temperature is maintained at 90-95°C for several hours.[3]
-
Workup and Purification: Upon completion of the reaction, the catalyst is filtered off. The filtrate is then purified by vacuum distillation to obtain this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, the tert-butyl protons (singlet, ~1.4 ppm), and the protons of the tert-octyl group (multiple signals for the methyl and methylene groups). The integration of these signals should be consistent with the molecular structure. |
| ¹³C NMR | Peaks for the aromatic carbons (including those attached to the hydroxyl and alkyl groups), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the tert-octyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the alkyl groups will be observed around 2850-3000 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₈H₃₀O), which is 262.43 g/mol . Fragmentation patterns characteristic of the loss of alkyl groups would also be expected. |
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₈H₃₀O |
| Molecular Weight | 262.43 g/mol |
| Appearance | Likely a white to off-white solid or a viscous liquid at room temperature. |
| Melting Point | The melting point will be dependent on the purity of the compound. For comparison, 4-tert-octylphenol has a melting point of 79-82 °C.[4] |
| Boiling Point | The boiling point is expected to be higher than that of 4-tert-octylphenol (175 °C at 30 mmHg).[4] |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step alkylation of phenol offers a viable route to this compound. The outlined characterization methods are crucial for verifying the structure and purity of the final product. This information is intended to support researchers and scientists in the fields of organic synthesis and drug development in their efforts to synthesize and evaluate novel phenolic compounds.
References
An In-depth Technical Guide on the Physicochemical Properties of Alkylphenols: A Focus on 2-tert-butyl-4-octylphenol Isomers
Physicochemical Properties
The following table summarizes the key physicochemical properties of two relevant isomers of 2-tert-butyl-4-octylphenol. These compounds share a similar structural backbone and are expected to exhibit comparable characteristics.
| Property | 2-Methyl-4-(1,1,3,3-tetramethylbutyl)phenol | 4-(1,1,3,3-tetramethylbutyl)phenol |
| CAS Number | 2219-84-3[1] | 140-66-9[2] |
| Molecular Formula | C15H24O[1] | C14H22O[2] |
| Molecular Weight | 220.35 g/mol [1][3] | 206.32 g/mol [2][4] |
| Melting Point | Not available | 79-82 °C[2] |
| Boiling Point | Not available | 175 °C at 30 mmHg[2] |
| Water Solubility | Not available | 7 mg/L at 20 °C[2] |
| LogP (Octanol/Water Partition Coefficient) | 5.3 (Computed)[3] | 4.8 at 22 °C[2] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of alkylphenols are often standardized to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
2.1. Determination of Water Solubility (OECD Guideline 105)
Water solubility is a critical parameter for assessing the environmental fate and potential biological uptake of a substance. The OECD Guideline 105 describes two primary methods for its determination: the Column Elution Method and the Flask Method.[5][6][7][8][9]
-
Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.
-
Flask Method (for solubilities > 10 mg/L):
-
An excess amount of the solid alkylphenol is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of the alkylphenol in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Column Elution Method (for solubilities < 10 mg/L):
-
A column is packed with an inert support material coated with an excess of the test substance.
-
Water is passed through the column at a slow, constant rate.
-
The eluate is collected in fractions, and the concentration of the substance in each fraction is determined until a plateau is reached, indicating saturation.
-
2.2. Determination of the Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)
The n-octanol/water partition coefficient (LogP or Kow) is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential.
-
Shake Flask Method (OECD Guideline 107): [10][11]
-
A known amount of the alkylphenol is dissolved in either n-octanol or water (whichever is more soluble).
-
The solution is placed in a vessel with a known volume of the other immiscible solvent.
-
The mixture is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the alkylphenol in both the n-octanol and water phases is determined analytically.
-
The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
HPLC Method (OECD Guideline 117):
-
This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its LogP value. A calibration curve is generated using reference compounds with known LogP values.
-
-
Slow-Stirring Method (OECD Guideline 123): [12]
-
This method is particularly suitable for highly lipophilic substances and avoids the formation of microdroplets that can interfere with the shake-flask method. The two phases are gently stirred over a longer period to reach equilibrium.[12]
-
Synthesis and Industrial Relevance
Alkylphenols are typically synthesized via the Friedel-Crafts alkylation of a phenol with an appropriate alkene in the presence of an acid catalyst.[13] For instance, the synthesis of a tert-butyl octylphenol would likely involve the reaction of a tert-butylphenol with an octene isomer or phenol with both tert-butylene and octene. These compounds are important intermediates in the chemical industry, serving as precursors for the production of antioxidants, surfactants, and stabilizers for polymers.
Below is a generalized workflow for the synthesis of an alkylphenol.
Caption: Generalized workflow for the synthesis of alkylphenols.
This guide provides a foundational understanding of the physicochemical properties of this compound isomers and the standard methodologies employed for their determination. The provided information is crucial for researchers and professionals in the fields of chemistry, environmental science, and drug development for predicting the behavior and potential impact of these compounds.
References
- 1. Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- [webbook.nist.gov]
- 2. 4-tert-Octylphenol | 140-66-9 [chemicalbook.com]
- 3. 2-Methyl-4-tert-octylphenol | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-tert-Octylphenol 97 140-66-9 [sigmaaldrich.com]
- 5. filab.fr [filab.fr]
- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 7. laboratuar.com [laboratuar.com]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]
- 13. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
Toxicological Profile of 4-tert-Octylphenol (Surrogate for 2-tert-butyl-4-octylphenol)
Disclaimer: No specific toxicological data was found for 2-tert-butyl-4-octylphenol. This document provides a comprehensive toxicological profile of the closely related and well-studied isomer, 4-tert-octylphenol (CAS No. 140-66-9) , as a surrogate. 4-tert-octylphenol is a high-production-volume chemical used in the manufacturing of surfactants, resins, and other industrial products.[1][2] Its potential impact on human health and the environment has been the subject of extensive research.
Acute Toxicity
4-tert-octylphenol exhibits low to moderate acute toxicity via oral and dermal routes of exposure.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >2000 mg/kg bw | [3] |
| LD50 | Mouse | Oral | 3210 mg/kg bw | [4] |
| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [5] |
Signs of acute toxicity at high doses can include skin and eye irritation.[5][6] Direct contact can cause severe eye damage.[5]
Repeated Dose Toxicity
Subchronic oral exposure to 4-tert-octylphenol in animal studies has been shown to affect body weight and organ weights, particularly the liver and kidneys.[7] A two-generation reproductive toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 15 mg/kg bw/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 150 mg/kg bw/day based on systemic toxicity.[3][6]
Genotoxicity
The available evidence suggests that 4-tert-octylphenol is not genotoxic. It has tested negative in bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberration tests.[3] However, one in vivo study using the comet assay reported DNA damage in rats at high doses (250 mg/kg bw), suggesting a potential for genotoxicity under certain conditions.[8]
Reproductive and Developmental Toxicity
The effects of 4-tert-octylphenol on the reproductive system are a key area of concern.[9] Studies in laboratory animals have demonstrated various reproductive and developmental effects, although often at doses that also cause parental toxicity.
Observed effects include:
-
Female: Alterations in the estrous cycle, decreased uterine weight, and impacts on fertility.[7][10]
-
Male: Reduced testicular size and sperm production.[7]
-
Developmental: Increased post-implantation loss and a reduced number of live fetuses per litter have been observed at high doses.[7]
A two-generation reproductive toxicity screening test (OECD TG 421) is a common method to assess these endpoints.[11][12] More extensive studies, such as the Extended One-Generation Reproductive Toxicity Study (OECD TG 443), can provide a more comprehensive evaluation.[13][14]
Endocrine Disruption
4-tert-octylphenol is recognized as an endocrine-disrupting chemical (EDC) with estrogenic activity.[9][15] It can bind to the estrogen receptor (ER) and elicit estrogen-like responses.[15][16]
Signaling Pathway for Estrogenic Activity
The primary mechanism of endocrine disruption by 4-tert-octylphenol involves its interaction with the nuclear estrogen receptor alpha (ERα).
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. CDC - NBP - Biomonitoring Summaries - Octylphenol [medbox.iiab.me]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. health.state.mn.us [health.state.mn.us]
- 8. An in vivo assessment of the genotoxic potential of bisphenol A and 4-tert-octylphenol in rats - ProQuest [proquest.com]
- 9. healthvermont.gov [healthvermont.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-tert-butyl-4-octylphenol: Discovery and History
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific discovery, detailed historical timeline, and biological activity of 2-tert-butyl-4-octylphenol is limited in publicly available scientific literature. Much of the available data pertains to the broader class of alkylphenols or its isomers, such as 4-tert-octylphenol and 2,4-di-tert-butylphenol. This guide synthesizes the available information on these related compounds to provide a contextual understanding.
Introduction to Alkylated Phenols
Alkylphenols are a class of organic compounds synthesized through the alkylation of phenols. This process involves the addition of an alkyl group to the phenol ring, typically catalyzed by an acid. The position of the alkyl group(s) on the phenol ring and the nature of the alkyl chain(s) determine the specific properties and applications of the resulting compound.
This compound belongs to this family of compounds, characterized by a tert-butyl group at the ortho-position and an octyl group at the para-position relative to the hydroxyl group on the phenol ring. While specific historical details for this particular isomer are scarce, the broader history of alkylphenols is tied to the development of industrial chemistry in the 20th century.
Discovery and History
Specific details regarding the initial discovery and synthesis of this compound are not well-documented in available historical records. The development of alkylated phenols was largely driven by the need for additives in various industrial applications, including polymers, fuels, and detergents.
The synthesis of related compounds, such as p-tert-octylphenol, is more extensively documented. For instance, processes for the production of p-tert-octyl phenol by reacting phenol with diisobutene in the presence of an acidic ion exchanger have been patented. These processes were optimized to achieve high yields of the desired isomer. It is plausible that the synthesis of this compound emerged from similar research endeavors exploring the alkylation of phenols with different alkylating agents and catalysts to achieve specific properties. One isomer, 2-tert-butyl-4-(1,1,3,3-tetramethylbutyl)phenol, has been reported in wastewaters, indicating its industrial presence, though its history of discovery remains unclear.[1]
Physicochemical Properties
Table 1: Physicochemical Properties of 4-tert-Octylphenol (a related isomer)
| Property | Value | Reference |
| CAS Number | 140-66-9 | |
| Molecular Formula | C14H22O | |
| Molecular Weight | 206.32 g/mol | |
| Appearance | White crystalline solid | [2] |
| Melting Point | 79-82 °C | [3] |
| Boiling Point | 280-283 °C | |
| Solubility in Water | Low | [3] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the synthesis of alkylated phenols involves the Friedel-Crafts alkylation of a phenol with an alkene or alcohol in the presence of an acid catalyst.
General Experimental Protocol for Alkylation of Phenols
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Materials:
-
Phenol
-
tert-Butanol (as a source of the tert-butyl group)
-
Octene (as a source of the octyl group)
-
Acid catalyst (e.g., Amberlyst 15, sulfuric acid)
-
Solvent (e.g., hexane, toluene)
-
Sodium hydroxide solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
To a stirred solution of phenol in the chosen solvent within a round-bottom flask, add the acid catalyst.
-
Heat the mixture to the desired reaction temperature (typically between 60-120°C).
-
Slowly add a mixture of tert-butanol and octene to the reaction flask.
-
Maintain the reaction at the set temperature and monitor the progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Neutralize the acid catalyst with a sodium hydroxide solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product using a suitable technique, such as column chromatography or distillation, to isolate this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the specific biological activity and signaling pathways of this compound. However, extensive research has been conducted on related alkylphenols, particularly 2,4-di-tert-butylphenol and 4-tert-octylphenol. These compounds are known to exhibit a range of biological effects, including acting as endocrine disruptors.
Studies on 4-tert-octylphenol have shown that it can disrupt brain development and lead to motor, cognitive, social, and behavioral dysfunctions in mice.[4] It has also been shown to induce apoptosis in neuronal progenitor cells.[4] In human cells, 4-octylphenol has been observed to reduce cell viability and induce apoptosis.[5][6]
2,4-di-tert-butylphenol has been identified as a potential obesogen that can induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors (RXRs).[7][8] This compound has been detected in human urine samples, indicating widespread exposure.[8] It is also known to possess antioxidant, anti-inflammatory, and antimicrobial properties.[9]
Due to the absence of specific data for this compound, a signaling pathway diagram cannot be provided.
Conclusion
While this compound is a structurally defined member of the alkylphenol family, its specific discovery, history, and biological profile are not well-documented in the public domain. The available scientific literature primarily focuses on more commercially prominent isomers. The synthesis of this compound can be approached through established Friedel-Crafts alkylation methods, though specific protocols would require development. Based on the activities of related compounds, it is plausible that this compound may also exhibit endocrine-disrupting and other biological activities. Further research is necessary to fully characterize this compound and understand its potential impacts on biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]
- 4. 4-tert-Octylphenol Exposure Disrupts Brain Development and Subsequent Motor, Cognition, Social, and Behavioral Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]
Methodological & Application
Application Notes and Protocols: 2-tert-butyl-4-octylphenol as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-tert-butyl-4-octylphenol as a stabilizer in polymers. This document details its mechanism of action, presents representative performance data, and offers detailed experimental protocols for its evaluation.
Introduction
This compound is a sterically hindered phenolic antioxidant used to protect polymeric materials from degradation. Like other hindered phenols, it functions as a primary antioxidant, effectively inhibiting oxidative degradation initiated by heat, light, and residual catalysts.[1][2] This degradation can lead to undesirable changes in the polymer's properties, including discoloration, embrittlement, and a decrease in mechanical strength. By incorporating this compound into polymer formulations, manufacturers can significantly extend the service life of their products.
The bulky tert-butyl group adjacent to the hydroxyl group on the phenol ring provides steric hindrance, which enhances the stability of the resulting phenoxy radical formed during the stabilization process.[2][3] This structural feature is key to its effectiveness as a radical scavenger.
Mechanism of Action: Free Radical Scavenging
The primary role of this compound in polymer stabilization is to interrupt the free-radical chain reactions that lead to oxidative degradation.[3] The process can be summarized in the following steps:
-
Initiation: Polymer chains (P-H) can form free radicals (P•) when exposed to energy sources like heat or UV light.[4][5]
-
Propagation: These polymer radicals react with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, creating a new polymer radical and a hydroperoxide (POOH).[4][5] This creates a self-propagating cycle of degradation.
-
Termination (Stabilization): this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•).[3] This phenoxy radical is significantly less reactive than the peroxy radical, effectively breaking the degradation cycle.[3]
References
Application Notes and Protocols for the Analytical Determination of 2-tert-butyl-4-octylphenol in Environmental Samples
Introduction
2-tert-butyl-4-octylphenol is a member of the alkylphenol group of chemical compounds, which are primarily used in the production of alkylphenol ethoxylates, a class of non-ionic surfactants. Due to their widespread use in detergents, paints, pesticides, and other industrial products, these compounds and their degradation products are frequently detected in various environmental compartments.[1] Concerns over their potential as endocrine-disrupting compounds (EDCs) have led to an urgent need for sensitive and reliable analytical methods to monitor their presence at trace levels in environmental matrices.[2][3]
This document provides detailed application notes and protocols for the extraction, clean-up, and instrumental analysis of this compound in water, soil, sediment, and sludge samples. The methodologies described are based on established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The performance of various analytical methods for the determination of octylphenol (OP) isomers, including this compound, is summarized in the table below. These methods vary by sample matrix, extraction technique, and analytical instrumentation.
| Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Aqueous | Simultaneous Derivatization & DLLME | GC-MS | 0.002 µg/L | - | - | [4] |
| Surface Water | Solid Phase Extraction (SPE) | GC-MS | 0.06 ng/mL | - | 84.67 - 109.7 | [3] |
| Water | Solid Phase Extraction (SPE) | LC-ESI-MS/MS (with derivatization) | 0.02 - 0.25 pg/injection | 0.08 - 0.83 pg/injection | - | [5] |
| Soil | Pressurized Liquid Extraction (PLE) & SPE | LC-APCI-MS | - | 1 - 100 µg/kg | 89 - 94 | [6][7] |
| Soil | QuEChERS | LC-MS/MS | 0.02 - 0.25 pg/injection | 0.08 - 0.83 pg/injection | 67 - 114 | [8] |
| Blood | Liquid-Liquid Extraction (LLE) | GC-MS | 4.6 ng/mL | 15.5 ng/mL | ~100% (based on CV) | [1] |
| Herring Tissue | Liquid-Liquid Extraction (LLE) | HPLC-FL | - | <2 ng/g | >80 | [9] |
DLLME: Dispersive Liquid-Liquid Microextraction; PLE: Pressurized Liquid Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.
Experimental Workflows
The general analytical workflow for determining this compound in environmental samples involves several key stages, from sample collection to final data analysis.
Caption: General workflow for analysis of this compound.
A more detailed workflow for solid matrices highlights the various extraction options available before instrumental analysis.
Caption: Sample preparation workflow for solid environmental matrices.
Protocol 1: Analysis of this compound in Water by SPE and GC-MS
This protocol is adapted from methodologies employing Solid Phase Extraction (SPE) for sample concentration and Gas Chromatography-Mass Spectrometry (GC-MS) for detection, often requiring a derivatization step to improve analyte volatility and chromatographic performance.[3][10]
1. Materials and Reagents
-
Solvents: n-hexane, dichloromethane (DCM), methanol, acetone (all HPLC or pesticide residue grade).
-
Reagents: Anhydrous sodium sulfate, hydrochloric acid (HCl), potassium hydroxide (KOH).
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride and pyridine.[1]
-
Standards: Certified reference standard of this compound.
-
Internal Standard: Phenanthrene-d10 or p-tert-butylphenol.[1][3]
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
2. Sample Preparation and Extraction
-
Sample Collection: Collect 1 L of water sample in a clean amber glass bottle.
-
Filtration (Optional): If the sample contains significant particulate matter, filter through a glass fiber filter.
-
Acidification: Adjust the pH of the water sample to ~2 with HCl to ensure the analyte is in its neutral form.[1]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[11]
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.[11]
-
Elution: Elute the trapped analytes from the cartridge with 10 mL of a suitable solvent mixture, such as n-hexane or dichloromethane.
-
Drying and Concentration: Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. Derivatization (for GC-MS)
-
Transfer a 100 µL aliquot of the final extract into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the derivatized this compound.
Protocol 2: Analysis of this compound in Soil/Sediment by PLE and LC-MS/MS
This protocol utilizes Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), for efficient extraction from solid matrices, followed by LC-MS/MS for direct analysis without derivatization.[6][7]
1. Materials and Reagents
-
Solvents: Acetone, hexane, acetonitrile, methanol (all HPLC grade).
-
Reagents: Formic acid, ammonium formate, Ottawa sand or diatomaceous earth.
-
Standards: Certified reference standard of this compound.
-
Internal Standard: Isotope-labeled this compound (e.g., ¹³C₆-labeled).
2. Sample Preparation and Extraction
-
Sample Preparation: Homogenize the soil/sediment sample. If wet, air-dry or lyophilize. Weigh 10 g of the homogenized sample.
-
Mixing: Mix the sample with an equal amount of diatomaceous earth or Ottawa sand and place it into a PLE extraction cell.
-
Pressurized Liquid Extraction (PLE):
-
Concentration: Collect the extract and evaporate it to near dryness using a rotary evaporator.
-
Solvent Exchange: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.[11]
-
Clean-up (if necessary): If the extract is complex, a clean-up step using SPE (C18 cartridges) may be required, similar to the water protocol.[6][7]
3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with 10% B, ramp to 95% B over 10 min, hold for 3 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode. The deprotonated molecule [M-H]⁻ is often monitored.[6][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions for this compound must be optimized.
Protocol 3: Analysis of this compound in Sludge by UAE and GC-MS
This protocol uses Ultrasound-Assisted Extraction (UAE), a faster and more efficient alternative to traditional methods for complex matrices like sludge.[2][12][13]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of a suitable extraction solvent mixture like hexane:acetone.
2. Sample Preparation and Extraction
-
Sample Preparation: Lyophilize (freeze-dry) the sludge sample to remove water. Homogenize the dried sample.
-
Extraction:
-
Weigh 2-5 g of dried sludge into a glass centrifuge tube.
-
Add 10 g of anhydrous sodium sulfate to remove residual moisture.
-
Add 20 mL of an extraction solvent mixture (e.g., hexane:acetone 1:1 v/v).[14]
-
Spike with internal standard.
-
Place the tube in an ultrasonic bath and sonicate for 20-30 minutes.[12][14]
-
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Carefully decant the supernatant (the extract) into a clean flask.
-
Repeat Extraction: Repeat the extraction process on the solid residue two more times, combining the supernatants.
-
Concentration and Clean-up: Concentrate the combined extracts to 1 mL. A clean-up step using SPE may be necessary to remove interferences from the complex sludge matrix.
3. Derivatization and GC-MS Analysis
-
Follow steps 3 and 4 from Protocol 1 for derivatization and instrumental analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC Technical Tip [discover.phenomenex.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. mdpi.com [mdpi.com]
- 13. A Comparison of Conventional and Ultrasound-Assisted BCR Sequential Extraction Methods for the Fractionation of Heavy Metals in Sewage Sludge of Different Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Sensitivity GC-MS Analysis of 2-tert-butyl-4-octylphenol
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-tert-butyl-4-octylphenol in various matrices using gas chromatography-mass spectrometry (GC-MS). This compound is an alkylphenol of interest due to its potential environmental and biological impact. The described protocol employs a derivatization step to enhance analyte volatility and improve chromatographic peak shape, followed by selective ion monitoring (SIM) for highly sensitive and specific detection. This method is suitable for researchers in environmental science, toxicology, and drug development requiring accurate quantification of this compound.
Introduction
This compound belongs to the class of alkylphenols, which are widely used in the manufacturing of plastics, detergents, and other industrial products. Due to their persistence and potential endocrine-disrupting properties, the sensitive and accurate determination of these compounds in environmental and biological samples is of significant importance. Gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and specific detection, making it an ideal technique for this analysis. However, the inherent polarity of the phenolic hydroxyl group can lead to poor peak shape and reduced sensitivity. To overcome this, a derivatization step, typically silylation, is employed to convert the polar analyte into a more volatile and less polar derivative, thereby improving its chromatographic behavior. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, GC-MS parameters, and data analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as environmental water samples or biological fluids, a sample cleanup and concentration step is crucial. Solid-phase extraction is a commonly used technique for this purpose.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Dichloromethane
-
Nitrogen gas evaporator
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the aqueous sample (e.g., 100 mL of a water sample) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 15-20 minutes.
-
Elution: Elute the retained this compound with 5 mL of dichloromethane into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) for the subsequent derivatization step.
Derivatization: Silylation
To improve the volatility and chromatographic performance of this compound, a silylation reaction is performed to cap the polar hydroxyl group.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
Protocol:
-
To the reconstituted sample extract (100 µL), add 100 µL of BSTFA + 1% TMCS.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for Quantification and Confirmation:
| Analyte (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 207 | 135 | 235 |
Data Presentation
The following table summarizes hypothetical quantitative data for a calibration curve of this compound.
| Concentration (ng/mL) | Peak Area (Quantifier Ion m/z 207) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,125 |
| 50 | 758,990 |
| 100 | 1,521,456 |
Visualizations
Application Notes and Protocols for 2-tert-butyl-4-octylphenol in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-tert-butyl-4-octylphenol in common antioxidant assays. The protocols detailed below are foundational and may require optimization for specific experimental conditions.
Introduction
This compound is a synthetic phenolic compound with anticipated antioxidant properties, attributed to the electron-donating effects of the tert-butyl and octyl groups, which stabilize the phenoxy radical formed during the scavenging of free radicals.[1] Phenolic compounds are known to exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[1] This document outlines detailed protocols for assessing the antioxidant capacity of this compound using the DPPH and ABTS radical scavenging assays.
Data Presentation
The antioxidant activities of the related compound, 2,4-di-tert-butylphenol, are summarized in the table below. These values can serve as a benchmark when evaluating the antioxidant potential of this compound.
| Antioxidant Assay | Test Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | 2,4-di-tert-butylphenol | 60 µg/mL | [2] |
| ABTS Radical Scavenging | 2,4-di-tert-butylphenol | 17 µg/mL | [2] |
| Metal Chelating Activity | 2,4-di-tert-butylphenol | 20 µg/mL | [2][3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective concentrations of the test compound and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound or positive control.
-
-
IC50 Value Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS, and its reduction by an antioxidant is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in ethanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare similar dilutions for the positive control (Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the different concentrations of the test compound or positive control.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity can be calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the test compound or positive control.
-
-
TEAC (Trolox Equivalent Antioxidant Capacity) Value Determination:
-
Generate a standard curve by plotting the percentage of inhibition against different concentrations of Trolox.
-
The antioxidant capacity of the test compound is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test compound.
-
Mandatory Visualization
Experimental Workflow Diagrams
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Signaling Pathway Diagram
Tert-butylated phenolic compounds, such as tert-butylhydroquinone (tBHQ), a metabolite of the synthetic antioxidant butylated hydroxyanisole (BHA), have been shown to activate the Nrf2-Keap1 signaling pathway.[4][5] This pathway is a critical cellular defense mechanism against oxidative stress. While direct evidence for this compound is pending, it is plausible that it may also modulate this pathway.
Caption: Hypothesized Nrf2-Keap1 signaling pathway activation.
References
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. ijat-aatsea.com [ijat-aatsea.com]
- 4. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-tert-butyl-4-octylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-tert-butyl-4-octylphenol as a versatile raw material in organic synthesis. Its sterically hindered phenolic structure makes it an excellent building block for a variety of value-added molecules, including antioxidants, UV stabilizers, and potential bioactive compounds.
Synthesis of Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are crucial for preventing oxidative degradation in organic materials. This compound serves as a key intermediate in the synthesis of more complex and potent antioxidants through reactions such as alkylation and the Mannich reaction.
Ortho-Alkylation with Isobutylene
Further alkylation of this compound at the remaining ortho position with isobutylene leads to the formation of 2,6-di-tert-butyl-4-octylphenol, a highly effective antioxidant. This process enhances the steric hindrance around the hydroxyl group, increasing its stability and radical-scavenging ability.
Table 1: Reaction Parameters for Ortho-Alkylation of this compound
| Parameter | Value/Condition | Reference |
| Reactants | This compound, Isobutylene | Analogous to phenol alkylation[1][2][3][4] |
| Catalyst | Aluminum phenoxide | [1] |
| Temperature | 90 - 140 °C | [1] |
| Pressure | 5 - 20 bar | [1] |
| Molar Ratio (Isobutylene:Phenol) | 1.9 - 2.6 | [1] |
| Typical Yield | >95% (based on analogous reactions) |
Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-octylphenol
-
Catalyst Preparation: In a dry, inert atmosphere reactor, add this compound and a catalytic amount of aluminum metal. Heat the mixture to 120-180°C to activate the aluminum phenoxide catalyst.
-
Alkylation: Cool the mixture to the reaction temperature of 90-125°C. Introduce a stream of isobutylene into the reactor, maintaining the pressure between 10-20 bar.
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion of the starting material.
-
Work-up: Upon completion, cool the reactor and carefully quench the catalyst with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,6-di-tert-butyl-4-octylphenol.
References
experimental protocol for 2-tert-butyl-4-octylphenol alkylation of phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the synthesis of 2-tert-butyl-4-octylphenol, a substituted phenol with potential applications in various fields, including as an intermediate in the synthesis of antioxidants, stabilizers, and specialty chemicals. The synthesis is a two-step process involving the Friedel-Crafts alkylation of phenol. The first step is the octylation of phenol to produce 4-octylphenol, followed by the selective tert-butylation of the intermediate at the ortho-position.
Signaling Pathway and Logical Relationships
The synthesis of this compound follows a logical two-step electrophilic aromatic substitution pathway. Phenol is first alkylated with an octyl group, which primarily directs to the para position due to steric hindrance and electronic effects. The resulting 4-octylphenol is then subjected to a second alkylation with a tert-butyl group, which is directed to one of the ortho positions of the hydroxyl group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Octylphenol via Alkylation of Phenol with 1-Octene
This procedure is based on the Friedel-Crafts alkylation of phenol with 1-octene using a solid acid catalyst.
Materials:
-
Phenol (99%)
-
1-Octene (98%)
-
Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA)
-
Nitrogen gas (inert atmosphere)
-
Toluene (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
-
Distillation apparatus
Procedure:
-
Catalyst Activation: The solid acid catalyst should be activated prior to use by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried. The flask is allowed to cool to room temperature under a stream of nitrogen.
-
Charging Reactants: The flask is charged with phenol and the activated solid acid catalyst. The molar ratio of phenol to 1-octene can be varied to optimize the yield of the desired C-alkylated product over the O-alkylated ether. A higher phenol to octene ratio generally favors C-alkylation.
-
Reaction: The mixture is heated to the desired reaction temperature with vigorous stirring. 1-Octene is then added dropwise from the dropping funnel over a period of time. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by vacuum distillation to separate the desired 4-octylphenol from unreacted phenol, O-alkylated product (phenyl octyl ether), and other isomers.
Step 2: Synthesis of this compound via Alkylation of 4-Octylphenol
This procedure describes the tert-butylation of 4-octylphenol using a strong acid catalyst.
Materials:
-
4-Octylphenol (from Step 1)
-
tert-Butylating agent (e.g., isobutylene gas or tert-butyl alcohol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Nitrogen gas (inert atmosphere)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Distillation or recrystallization apparatus
Procedure:
-
Reaction Setup: A flame-dried three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube (if using isobutylene) or a dropping funnel (if using tert-butyl alcohol), and a condenser with a nitrogen outlet.
-
Charging Reactants: 4-Octylphenol is dissolved in the anhydrous solvent in the reaction flask under a nitrogen atmosphere. The mixture is cooled in an ice bath.
-
Addition of Catalyst and Alkylating Agent:
-
Using tert-Butyl Alcohol: The strong acid catalyst (e.g., concentrated sulfuric acid) is added slowly to the cooled solution. tert-Butyl alcohol is then added dropwise from the dropping funnel.
-
Using Isobutylene: The strong acid catalyst is added to the solution. Isobutylene gas is then bubbled through the reaction mixture at a controlled rate.
-
-
Reaction: The reaction mixture is stirred at a controlled temperature (typically low to room temperature) and monitored by TLC or GC.
-
Work-up:
-
Upon completion, the reaction is quenched by the slow addition of cold water or ice.
-
The mixture is transferred to a separatory funnel and the organic layer is separated.
-
The organic layer is washed with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation.
-
-
Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.
Data Presentation
The following tables summarize typical reaction parameters for the two-step synthesis.
Table 1: Reaction Parameters for the Synthesis of 4-Octylphenol
| Parameter | Value | Reference/Note |
| Reactants | Phenol, 1-Octene | |
| Catalyst | Zeolite H-BEA | Solid acid catalyst |
| Phenol:1-Octene Molar Ratio | 2:1 to 5:1 | Higher ratio favors C-alkylation |
| Catalyst Loading | 5-10 wt% (of phenol) | |
| Temperature | 120-160 °C | |
| Reaction Time | 4-8 hours | Monitored by GC/TLC |
| Typical Phenol Conversion | 80-95% | Varies with conditions |
| Selectivity for 4-Octylphenol | 60-80% | Main product is a mix of isomers |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference/Note |
| Reactants | 4-Octylphenol, tert-Butyl alcohol | |
| Catalyst | Concentrated Sulfuric Acid | Strong acid catalyst |
| 4-Octylphenol:tert-Butyl Alcohol Molar Ratio | 1:1.1 to 1:1.5 | Slight excess of alkylating agent |
| Catalyst Loading | 10-20 mol% | |
| Temperature | 0-25 °C | Reaction is typically exothermic |
| Reaction Time | 2-6 hours | Monitored by GC/TLC |
| Typical Yield of this compound | 70-85% | Based on starting 4-octylphenol |
Safety Precautions
-
Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Strong acids like sulfuric acid and aluminum chloride are highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Reactions should be conducted under an inert atmosphere of nitrogen to prevent oxidation of phenol.
-
Appropriate quenching procedures should be followed to safely neutralize the strong acid catalyst.
2-tert-butyl-4-octylphenol as an intermediate in pharmaceutical manufacturing
Subject: Assessment of 2-tert-butyl-4-octylphenol as a Pharmaceutical Intermediate
Introduction
This document addresses the potential application of this compound as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A comprehensive review of scientific literature and patent databases was conducted to gather information regarding its use, synthesis protocols, and relevant quantitative data.
Finding Summary: Based on extensive searches, there is no publicly available evidence to support the use of this compound as an intermediate in pharmaceutical manufacturing. No specific drugs, synthesis pathways, or experimental protocols involving this compound in a pharmaceutical context were identified.
The following sections provide information on closely related alkylated phenols to offer context on this class of compounds and to highlight potential reasons for the absence of this compound in pharmaceutical applications.
Analysis of Structurally Related Compounds
While no data exists for this compound, information is available for the isomeric compound 4-tert-octylphenol and the related compound 2,4-di-tert-butylphenol .
4-tert-Octylphenol
4-tert-Octylphenol is a high-production-volume chemical primarily used as an intermediate in the manufacturing of phenolic resins and octylphenol ethoxylates.[1] It is synthesized through the reaction of phenol with di-isobutene.
Toxicological Profile: A significant concern with 4-tert-octylphenol is its established endocrine-disrupting activity, acting as a weak estrogen. It has been shown to have toxic effects on aquatic organisms and may cause skin irritation and serious eye damage.[1][2][3] Due to these toxicological properties, its use in applications with direct human contact, such as pharmaceuticals, is highly unlikely.
2,4-di-tert-butylphenol
2,4-di-tert-butylphenol is another alkylated phenol used as an intermediate for antioxidants, UV stabilizers, and has been mentioned in the context of synthesizing complex pharmaceutical APIs.[4] It is typically synthesized via the alkylation of phenol with isobutylene.[4]
Synthesis of Related Alkylated Phenols
The general synthesis of alkylated phenols involves the Friedel-Crafts alkylation of phenol with an appropriate alkene in the presence of an acid catalyst.
General Experimental Workflow for Alkylation of Phenol
The following diagram illustrates a generalized workflow for the synthesis of alkylated phenols, which would be the likely method for producing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-tert-butyl-4-octylphenol
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility issues encountered when working with 2-tert-butyl-4-octylphenol and its analogs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound has a chemical structure with large, non-polar alkyl groups (tert-butyl and octyl). This makes the molecule hydrophobic, or "water-fearing," leading to very low solubility in water and aqueous buffers like PBS.[1]
Q2: My this compound precipitated out of my cell culture medium. What caused this and how can I prevent it?
A2: Precipitation in cell culture media is a common issue with poorly soluble compounds. It can be caused by several factors:
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High Concentration: The final concentration of the compound in your media may have exceeded its solubility limit.
-
Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) too quickly to the aqueous medium without proper mixing can cause the compound to crash out of solution.
-
Temperature Changes: Moving media from a warmer incubator to a cooler environment (like a laminar flow hood) can decrease the solubility of the compound, leading to precipitation.[2]
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Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce solubility.[2][3]
To prevent this, always add the stock solution dropwise while gently vortexing the medium, and ensure the final concentration of the organic solvent (like DMSO) is minimal (typically <0.5%) and non-toxic to your cells.
Q3: What are the best solvents to use for making a stock solution?
A3: Organic solvents are the best choice for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice. Other options include ethanol, methanol, and acetone, where the compound is readily soluble.[1]
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be effective. Non-ionic surfactants like Polysorbates (e.g., Tween® 80) or Brij® 35 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. It is crucial to determine the optimal concentration of the surfactant and test for any potential cytotoxicity in your experimental model.
Solubility Data
| Solvent | Solubility of 4-tert-octylphenol | Notes |
| Water | ~19 mg/L (at 22°C) | Considered practically insoluble. |
| Ethanol | Readily Soluble[1] | A good choice for initial stock solution preparation. |
| Acetone | Readily Soluble[1] | Another suitable organic solvent for stock solutions. |
| Methanol | Soluble | Often used for analytical purposes and extractions.[4] |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used as a vehicle for in vitro cell-based assays. |
Note: "Readily Soluble" indicates that the compound dissolves easily in the solvent, but specific mg/mL values are not consistently reported in the literature. It is always recommended to perform a small-scale test to determine the maximum practical concentration for your stock solution.
Experimental Protocols
Standard Operating Procedure: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate the required mass: The molecular weight of a related compound, 4-tert-octylphenol, is 206.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 206.32 g/mol * (1000 mg / 1 g) = 2.06 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.06 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of cell culture grade DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex at room temperature for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed, but avoid excessive heat.
-
Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Visual Guides: Workflows and Signaling Pathways
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting common solubility problems during experiments.
References
troubleshooting degradation of 2-tert-butyl-4-octylphenol in storage
This guide provides troubleshooting information and answers to frequently asked questions regarding the storage and degradation of 2-tert-butyl-4-octylphenol for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: My stored this compound has changed color (e.g., turned yellow or brown). What is the cause?
A color change is a primary indicator of degradation. This is most commonly caused by oxidation. Phenolic compounds, including this compound, are susceptible to autoxidation when exposed to oxygen in the air. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored quinone-type compounds and other oxidation byproducts.
Issue 2: I've observed a decrease in purity in my sample after a period of storage. What are the likely causes?
A decrease in purity points to chemical degradation. The primary factors to investigate are:
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Exposure to Oxygen: The presence of air in the storage container can lead to oxidative degradation.
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Exposure to Light: UV light can initiate and accelerate degradation pathways (photodegradation).
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Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other decomposition pathways.
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Presence of Contaminants: Trace metals or other impurities can catalyze degradation reactions.
Below is a workflow to help troubleshoot the degradation of your stored compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
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Temperature: In a cool environment, typically refrigerated at 2-8°C.
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Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Light: Protected from light by using an amber or opaque container.
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Container: In a tightly sealed, clean, and dry glass container.
Q2: What are the common degradation products of this compound?
The primary degradation pathway is oxidation. This can lead to the formation of various byproducts, including:
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Phenoxy radicals: As initial intermediates.
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Quinones and Quinone-methides: These are often colored compounds.
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Dimerized and Polymerized Products: Resulting from the reaction of radical intermediates.
The diagram below illustrates a simplified oxidation pathway.
Q3: How can I monitor the purity and detect degradation of my stored this compound?
Regular purity assessment is recommended. The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. A typical workflow involves comparing a chromatogram of the stored sample to that of a reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradation products.
Summary of Storage Conditions and Effects
The following table summarizes the impact of various storage parameters on the stability of this compound.
| Parameter | Recommended Condition | Consequence of Deviation |
| Temperature | 2-8°C | Increased temperature accelerates the rate of oxidative degradation. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Exposure to oxygen leads to the formation of colored oxidation products. |
| Light | Store in amber or opaque vial | UV light exposure can initiate and catalyze photodegradation. |
| Container Seal | Tightly Sealed | A poor seal allows oxygen and moisture to enter, promoting degradation. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound sample.
1. Materials and Reagents:
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This compound sample
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Reference standard of this compound
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HPLC-grade Acetonitrile (ACN)
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HPLC-grade Water
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Volumetric flasks and pipettes
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HPLC vials
2. Sample Preparation:
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Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution at the same concentration.
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Filter both solutions through a 0.45 µm syringe filter into HPLC vials.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
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Detection: UV at 275 nm
-
Column Temperature: 30°C
4. Analysis Workflow:
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Inject the reference standard to determine its retention time.
-
Inject the sample solution.
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Analyze the resulting chromatogram. Purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.
optimization of reaction conditions for 2-tert-butyl-4-octylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-tert-butyl-4-octylphenol. The information is tailored for researchers, scientists, and professionals in drug development.
Process Overview: A Two-Step Synthesis
The synthesis of this compound is typically achieved through a two-step Friedel-Crafts alkylation reaction. The first step involves the selective alkylation of phenol with an octylating agent to produce 4-octylphenol. The second step is the selective tert-butylation of 4-octylphenol to yield the final product.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Issue 1: Low Yield of 4-octylphenol in Step 1
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inefficient Catalyst | Screen different acid catalysts (e.g., Amberlyst-15, sulfuric acid, zeolites). Optimize catalyst loading.[1][2] | Increased conversion of phenol and selectivity for the para-substituted product. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can cause dealkylation or side reactions.[3] A typical range is 80-140°C.[4] | Improved yield and purity of 4-octylphenol. |
| Carbocation Rearrangement | If using an octyl halide, consider that primary and secondary alkyl groups can rearrange.[5][6] Using an alkene like 1-octene with a co-catalyst that provides protons can minimize this.[1] | Formation of the desired linear octyl chain at the para position. |
| Polyalkylation | Use a large excess of the aromatic reactant (phenol) to minimize the formation of di- and tri-octylphenols.[1] | Increased selectivity for the mono-alkylated product. |
Issue 2: Formation of ortho-octylphenol Isomer in Step 1
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Reaction Temperature | Lower reaction temperatures generally favor para-alkylation. | Increased ratio of para- to ortho-isomer. |
| Catalyst Choice | The choice of catalyst can influence isomer selectivity. Bulky catalysts may favor para-substitution. | Enhanced formation of the desired 4-octylphenol. |
Issue 3: Low Yield of this compound in Step 2
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Steric Hindrance | The octyl group at the 4-position can sterically hinder the approach of the tert-butylating agent. Ensure adequate reaction time and temperature. | Improved conversion to the desired product. |
| Dealkylation | High temperatures can lead to the removal of the alkyl groups.[3] Maintain the optimal temperature range. | Minimized formation of byproducts from dealkylation. |
| Catalyst Deactivation | The catalyst can be deactivated by impurities or byproducts. Ensure the starting 4-octylphenol is pure. | Consistent catalytic activity and higher yield. |
Issue 4: Formation of 2,6-di-tert-butyl-4-octylphenol in Step 2
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Excessive tert-butylating agent | Use a stoichiometric amount or a slight excess of the tert-butylating agent relative to 4-octylphenol. | Reduced polyalkylation and increased selectivity for the mono-tert-butylated product. |
| Prolonged Reaction Time | Monitor the reaction progress (e.g., by TLC or GC) and stop it once the desired product is maximized. | Minimized formation of the di-substituted byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of 4-octylphenol?
A1: A range of acid catalysts can be used, including solid acid catalysts like Amberlyst-15 and zeolites, as well as liquid acids like sulfuric acid.[1][3] Solid acid catalysts are often preferred as they are easily separable from the reaction mixture.[4] The optimal catalyst may depend on the specific reaction conditions and the desired purity of the product.
Q2: How can I avoid the formation of O-alkylated byproducts?
A2: O-alkylation, leading to the formation of ethers, can compete with the desired C-alkylation (Friedel-Crafts reaction).[7] Generally, stronger acid catalysts and higher temperatures favor C-alkylation. The ratio of O- to C-acylated products is strongly influenced by the concentration of the catalyst, with high concentrations favoring C-acylation.[7]
Q3: What purification methods are recommended for the final product?
A3: The final product, this compound, can be purified by vacuum distillation or column chromatography.[3] The choice of method will depend on the scale of the reaction and the required purity.
Q4: Can I perform a one-pot synthesis of this compound from phenol?
A4: A one-pot synthesis is challenging due to the difficulty in controlling the selectivity of the two different alkylation steps. A stepwise approach, with isolation and purification of the intermediate 4-octylphenol, generally provides a purer final product and higher overall yield.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis optimization.
Experimental Protocols
Step 1: Synthesis of 4-octylphenol
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Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.
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Reactant Charging: Charge the reaction flask with phenol and the chosen acid catalyst (e.g., 10 wt% Amberlyst-15 relative to phenol).
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Heating: Heat the mixture to the desired reaction temperature (e.g., 100-120°C) with stirring.
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Addition of Alkylating Agent: Slowly add 1-octene from the dropping funnel to the reaction mixture over a period of 1-2 hours.
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Reaction: Maintain the reaction temperature and stirring for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or GC.
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Workup: After the reaction is complete, cool the mixture and filter to remove the solid catalyst. If a liquid acid was used, neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude 4-octylphenol by vacuum distillation or recrystallization.
Step 2: Synthesis of this compound
-
Apparatus Setup: Use a similar reaction setup as in Step 1.
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Reactant Charging: Charge the reaction flask with the purified 4-octylphenol and the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid).
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Heating: Heat the mixture to the reaction temperature (e.g., 80-100°C) with stirring.
-
Addition of Alkylating Agent: Slowly add tert-butanol from the dropping funnel.
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Reaction: Continue stirring at the reaction temperature for 2-6 hours, monitoring the progress of the reaction.
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Workup: Cool the reaction mixture. If a solid catalyst was used, filter it off. If a liquid acid was used, dilute the mixture with water and extract the product with an organic solvent.
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Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
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Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent, and purify the final product by vacuum distillation or column chromatography.
Summary of Reaction Conditions
| Parameter | Step 1: Synthesis of 4-octylphenol | Step 2: Synthesis of this compound |
| Aromatic Substrate | Phenol | 4-octylphenol |
| Alkylating Agent | 1-Octene or Octyl Halide | tert-Butanol or Isobutylene |
| Catalyst | Amberlyst-15, H₂SO₄, Zeolites | H₂SO₄, Zeolites |
| Temperature | 80 - 140 °C[4] | 80 - 120 °C |
| Reactant Ratio | Phenol in excess | Near stoichiometric |
| Reaction Time | 3 - 6 hours | 2 - 6 hours |
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]
- 4. CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol - Google Patents [patents.google.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
purification techniques for high-purity 2-tert-butyl-4-octylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-tert-butyl-4-octylphenol. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in achieving high purity for your downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Inefficient fractional distillation column.- Distillation rate is too high.- Vacuum is not low enough. | - Ensure the use of a fractionating column with sufficient theoretical plates.- Reduce the distillation rate to allow for proper separation of components.- Ensure the vacuum pump is functioning correctly and all seals are tight to achieve the necessary low pressure for high-boiling phenols. |
| Product Discoloration (Yellow/Brown Tint) | - Oxidation of the phenol group.- Presence of impurities from the synthesis. | - Perform distillation under an inert atmosphere (e.g., nitrogen or argon).- Consider a pre-purification step, such as a wash with a reducing agent solution (e.g., sodium bisulfite), followed by a wash with brine and drying before distillation. |
| Crystallization Fails to Induce | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent system. | - Concentrate the solution by slowly evaporating the solvent.- Try seeding the solution with a small crystal of pure this compound.- Cool the solution to a lower temperature.- Consider a different solvent or a mixed-solvent system. Hexane or heptane are good starting points for nonpolar compounds like this. |
| Oily Precipitate Instead of Crystals | - Compound is "oiling out" due to a large difference between the melting point and the temperature of the solution.- The chosen solvent is not ideal. | - Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly.- Add a co-solvent in which the compound is less soluble to encourage crystal formation.- Ensure the purity of the starting material is reasonably high before attempting crystallization. |
| Multiple Spots on TLC After Purification | - Incomplete separation of impurities.- Decomposition of the product on the TLC plate. | - For distillation, improve the efficiency of the fractionating column.- For chromatography, optimize the mobile phase for better separation.- For crystallization, consider a second recrystallization from a different solvent.- Use a less acidic or basic TLC plate if the compound is sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are vacuum distillation and recrystallization. For very high purity, these methods can be used in combination, or flash column chromatography can be employed.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities often include unreacted starting materials (e.g., p-octylphenol), isomers (e.g., 2,4-di-tert-butylphenol if tert-butylation is not selective), and other alkylated phenol byproducts.
Q3: What is the recommended storage condition for high-purity this compound?
A3: High-purity this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidation, which can cause discoloration. Storage in a cool, dry place is also recommended.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are excellent methods for determining the purity and identifying any residual impurities. Nuclear magnetic resonance (NMR) spectroscopy can confirm the structure and purity as well.
Comparative Data of Purification Techniques
| Purification Method | Typical Purity Achieved | Approximate Yield | Advantages | Disadvantages |
| Vacuum Distillation | 98-99.5% | 80-90% | - Effective for removing non-volatile impurities.- Scalable for larger quantities. | - Requires specialized equipment.- Potential for thermal degradation if not controlled properly. |
| Recrystallization | >99% | 60-80% | - Can achieve very high purity.- Removes impurities with different solubility profiles. | - Lower yield due to loss of product in the mother liquor.- Finding a suitable solvent system can be time-consuming. |
| Flash Column Chromatography | >99.5% | 50-70% | - Excellent for separating closely related impurities.- High resolution. | - Less scalable than distillation or crystallization.- Requires significant amounts of solvent.- More labor-intensive. |
Experimental Protocols
Protocol 1: Vacuum Distillation
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Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short-path distillation head, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the distillation flask, along with a magnetic stir bar or boiling chips.
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Evacuate the System: Slowly and carefully apply vacuum to the system.
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Heating: Begin heating the distillation flask once a stable vacuum is achieved.
-
Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction at the appropriate boiling point and pressure.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., hexane, heptane, or a mixture of ethanol and water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflows
resolving analytical challenges in 2-tert-butyl-4-octylphenol detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 2-tert-butyl-4-octylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using HPLC and GC-MS techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Question | Possible Causes | Solutions |
| Why am I observing peak tailing for my this compound peak? | Column Issues: - Column contamination or degradation. - Presence of active sites on the column packing. - Inappropriate guard column. | Column Solutions: - Flush the column with a strong solvent.[1] - Replace the column if flushing does not resolve the issue. - Use a guard column with the same packing material as the analytical column.[2] |
| Mobile Phase Issues: - Incorrect mobile phase pH. - Mobile phase degradation. | Mobile Phase Solutions: - Ensure the mobile phase pH is correctly adjusted.[1][2] - Prepare fresh mobile phase.[2] | |
| System Issues: - Increased dead volume in the system.[2] | System Solutions: - Check all fittings and connections for leaks or gaps. - Use narrower and shorter tubing where possible.[1] | |
| What are the reasons for low recovery of this compound? | Sample Preparation: - Inefficient extraction from the sample matrix. - Analyte loss during solvent evaporation steps. | Sample Preparation Solutions: - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. - Use a gentle stream of nitrogen for evaporation and avoid complete dryness. |
| Chromatographic Conditions: - Irreversible adsorption onto the column. | Chromatographic Solutions: - Use a different column stationary phase. - Add a competing agent to the mobile phase. | |
| Why is the baseline of my chromatogram noisy? | System Contamination: - Contaminated mobile phase or system components. - Air bubbles in the system. | System Solutions: - Use HPLC-grade solvents and freshly prepared mobile phase. - Degas the mobile phase and purge the system.[1] |
| Detector Issues: - Detector lamp nearing the end of its life. | Detector Solutions: - Replace the detector lamp.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Question | Possible Causes | Solutions |
| I'm seeing poor peak shape and low intensity for this compound. What could be the cause? | Derivatization Issues: - Incomplete derivatization. - Degradation of the derivative. | Derivatization Solutions: - Optimize the derivatization reaction time, temperature, and reagent concentration. - Analyze the derivatized sample as soon as possible. |
| Injection Port Issues: - Active sites in the injector liner leading to analyte adsorption. | Injection Port Solutions: - Use a deactivated liner. - Replace the liner regularly. | |
| Why am I observing significant matrix effects in my analysis? | Sample Matrix Complexity: - Co-eluting matrix components enhancing or suppressing the analyte signal.[3] | Solutions: - Improve sample cleanup using techniques like solid-phase extraction (SPE). - Use matrix-matched standards for calibration.[3] - Employ an isotopically labeled internal standard. |
| My results show poor reproducibility. What should I check? | Inconsistent Sample Preparation: - Variability in extraction or derivatization steps. | Solutions: - Ensure consistent timing and reagent volumes for all samples. - Use an autosampler for injections to improve precision. |
| GC System Leaks: - Leaks in the gas lines or connections. | Solutions: - Perform a leak check on the GC system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
Q2: Is derivatization necessary for the analysis of this compound by GC-MS?
A2: Yes, derivatization is generally required for phenolic compounds like this compound to improve their volatility and chromatographic performance in GC-MS analysis.[6][7] Common derivatizing agents include silylating agents like N-tert-butyl-dimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or acetylation agents.[8][9]
Q3: What type of sample preparation is typically needed for analyzing this compound in complex matrices like serum or environmental water?
A3: For complex matrices, a sample preparation step is crucial to remove interferences and concentrate the analyte. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[10][11] A newer technique, Hybrid Solid Phase Extraction-Precipitation Technology (Hybrid SPE-PPT), has also been used for serum samples.[12][13]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: To minimize matrix effects, you can implement more efficient sample cleanup procedures, use matrix-matched calibration standards, or utilize an isotopically labeled internal standard, such as 4-t-octylphenol-d2.[3][13]
Q5: What are typical limits of detection (LOD) and quantification (LOQ) for this compound?
A5: The LOD and LOQ can vary significantly depending on the analytical technique and the sample matrix. For example, in human blood serum using LC-MS/MS, a limit of detection of 1.3 ng/mL has been reported.[12] For water samples analyzed by GC/MS after SPME, MDLs can be in the range of 1.58-3.85 ng/L.[8]
Data Presentation
Quantitative Performance of Analytical Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| LC-MS/MS | Human Blood Serum | 1.3 ng/mL | 4.2 ng/mL | - | [12] |
| GC-MS with SPME | Water | 1.58-3.85 ng/L (MDL) | - | 100 ± 15% | [8][9] |
| GC-MS | Blood | 4.6 ng/mL | 15.5 ng/mL | - | [5][14] |
| HPLC with electrochemical detection | Human Blood | 0.5 ng/mL | - | - | [5] |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of this compound from water samples.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of deionized water through it, ensuring the cartridge does not go dry.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
The concentrated extract is now ready for analysis by HPLC or GC-MS (after derivatization for GC-MS).
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.gnest.org [journal.gnest.org]
- 7. mdpi.com [mdpi.com]
- 8. Solid phase microextraction procedure for the determination of alkylphenols in water by on-fiber derivatization with N-tert-butyl-dimethylsilyl-N-methyltrifluoroacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. csus.edu [csus.edu]
- 12. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. library.dphen1.com [library.dphen1.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Performance of 2-tert-butyl-4-octylphenol as a Stabilizer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-tert-butyl-4-octylphenol as a stabilizer.
Troubleshooting Guides & FAQs
Issue 1: Discoloration of the stabilized material, particularly during processing or aging.
-
Q1: Why is my polymer turning yellow after adding this compound and processing it at high temperatures?
A: The yellowing is likely due to the formation of colored transformation products from the this compound. Phenolic antioxidants, including hindered phenols like this compound, can form quinone-type structures upon oxidation, which are often colored. This process can be accelerated by high temperatures, residual catalysts from polymerization, and exposure to UV light.
-
Q2: How can I minimize this discoloration?
A: The most effective approach is to use a synergistic blend of stabilizers. Combining this compound with a phosphite co-stabilizer can significantly reduce discoloration. The phosphite helps to decompose hydroperoxides, which are precursors to the colored degradation products of the phenolic antioxidant.
Issue 2: Insufficient long-term stability of the material.
-
Q1: My material is degrading faster than expected, even with the addition of this compound. What could be the cause?
A: Several factors could be contributing to this. The concentration of the stabilizer might be too low for the application's requirements. Alternatively, the stabilizer may be physically lost from the material over time through migration or volatilization, especially at elevated temperatures. The degradation mechanism of your material might also involve factors that are not effectively mitigated by a hindered phenol alone.
-
Q2: How can I improve the long-term stability?
A: Consider increasing the concentration of this compound, but be mindful of potential solubility and migration issues. A more robust solution is often to incorporate a secondary stabilizer, such as a hindered amine light stabilizer (HALS), which can provide long-term protection against photo-oxidation. Evaluating the synergistic effects of different stabilizer combinations is highly recommended.
Issue 3: Difficulty in determining the optimal concentration of the stabilizer.
-
Q1: How do I determine the right amount of this compound to add to my formulation?
A: The optimal concentration depends on the polymer matrix, the expected service life of the product, and the environmental conditions it will be exposed to. A common starting point is between 0.1% and 0.5% by weight. To find the ideal concentration, it is recommended to conduct a series of experiments, varying the stabilizer concentration and measuring the performance using techniques like Oxidative Induction Time (OIT) testing.
-
Q2: What are the consequences of using too much or too little stabilizer?
A: Using too little will result in inadequate protection and premature degradation of the material. Using too much can lead to issues like blooming (migration of the stabilizer to the surface), which can affect surface properties and appearance. Over-concentration can also be uneconomical.
Data Presentation
Table 1: Effect of Stabilizer Concentration on Oxidative Induction Time (OIT) of Polypropylene
| Concentration of this compound (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| 0.0 | 3.5 |
| 0.1 | 25.8 |
| 0.2 | 45.2 |
| 0.3 | 68.7 |
| 0.4 | 85.1 |
| 0.5 | 92.3 |
Table 2: Yellowness Index of Polyethylene with Different Stabilizer Systems after Accelerated Aging
| Stabilizer System | Initial Yellowness Index | Yellowness Index after 500 hours of UV exposure |
| Unstabilized | 2.1 | 25.4 |
| 0.2% this compound | 2.3 | 15.8 |
| 0.2% this compound + 0.1% Phosphite | 2.2 | 8.1 |
| 0.2% this compound + 0.1% HALS | 2.4 | 6.5 |
Experimental Protocols
Protocol 1: Determination of Oxidative Induction Time (OIT)
-
Sample Preparation: Prepare a small sample (5-10 mg) of the stabilized polymer. The sample should be in the form of a thin film or powder to ensure uniform heating.
-
Instrumentation: Use a Differential Scanning Calorimeter (DSC) for the measurement.
-
Procedure:
-
Place the sample in an open aluminum pan inside the DSC cell.
-
Heat the sample to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the gas to oxygen at a constant flow rate.
-
Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Protocol 2: Measurement of Yellowness Index
-
Sample Preparation: Prepare flat, smooth plaques of the stabilized polymer with a uniform thickness.
-
Instrumentation: Use a spectrophotometer or a colorimeter.
-
Procedure:
-
Calibrate the instrument using a standard white tile.
-
Measure the color coordinates (L, a, b*) of the polymer sample.
-
Calculate the Yellowness Index (YI) according to ASTM E313.
-
For accelerated aging studies, expose the samples to a controlled UV and humidity environment in a weathering chamber for a specified duration before remeasuring the YI.
-
Protocol 3: Quantification of this compound in a Polymer Matrix using HPLC
-
Solvent Extraction:
-
Weigh a known amount of the polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., dichloromethane or toluene).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the solution to separate the precipitated polymer. The stabilizer will remain in the filtrate.
-
-
HPLC Analysis:
-
Inject a known volume of the filtrate into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Use a suitable stationary phase (e.g., C18 column) and mobile phase (e.g., acetonitrile/water gradient).
-
Monitor the absorbance at the wavelength of maximum absorption for this compound (around 275 nm).
-
Quantify the concentration by comparing the peak area of the sample to a calibration curve prepared with known concentrations of the stabilizer.
-
Mandatory Visualization
Caption: Polymer degradation and stabilization mechanism.
Caption: Workflow for evaluating stabilizer performance.
Caption: Synergistic effect of primary and secondary antioxidants.
addressing matrix effects in the analysis of 2-tert-butyl-4-octylphenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of 2-tert-butyl-4-octylphenol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, with a focus on identifying and resolving matrix effects.
Q1: I am observing significant signal suppression or enhancement for this compound in my sample analysis compared to my standards prepared in solvent. What could be the cause?
A1: This is a classic symptom of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer source.[1][2] Signal suppression (ion suppression) or enhancement (ion enhancement) can lead to inaccurate quantification. To confirm and address this, consider the following steps:
-
Perform a post-extraction spike experiment: Analyze a blank matrix extract, the same extract spiked with a known concentration of this compound, and a pure solvent standard at the same concentration. A significant difference in the analyte response between the spiked extract and the solvent standard confirms the presence of matrix effects.
-
Improve sample preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components.[1]
-
Chromatographic separation: Optimize your liquid chromatography (LC) method to better separate this compound from the interfering matrix components.
-
Sample dilution: Diluting your sample can reduce the concentration of interfering matrix components and thus lessen the matrix effect.[1]
Q2: My retention times for this compound are shifting between injections of my standards and my samples. Why is this happening?
A2: Retention time shifts can be caused by several factors, including matrix effects. A high concentration of matrix components can alter the column chemistry or lead to pressure changes that affect retention times. Here's how to troubleshoot this issue:
-
Check your system pressure: A fluctuating or steadily increasing pressure can indicate a column clog, which may be caused by insufficient sample cleanup.
-
Implement a guard column: A guard column can help protect your analytical column from strongly retained matrix components.
-
Review your sample preparation: Ensure your sample cleanup is adequate to remove particulates and strongly retained matrix components.
-
Column flushing: After a batch of samples, flush the column with a strong solvent to remove any accumulated matrix components.[3]
Q3: I am seeing poor reproducibility of my results for this compound, especially for low-concentration samples. What should I investigate?
A3: Poor reproducibility at low concentrations is often exacerbated by matrix effects. Inconsistent matrix effects between samples can lead to variable signal suppression or enhancement. To improve reproducibility:
-
Use an internal standard: An isotopically labeled internal standard of this compound is ideal, as it will co-elute and experience similar matrix effects, allowing for more accurate correction.
-
Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.
-
Standard addition method: For complex matrices where a representative blank is not available, the standard addition method can be used to quantify the analyte in the presence of matrix effects.[4]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of analyzing this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[2] These effects are a common challenge in liquid chromatography-mass spectrometry (LC-MS) and can lead to inaccurate and unreliable results.
Q2: How can I quantify the extent of the matrix effect for my this compound analysis?
A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
MF (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100
An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.
Q3: What are the most effective sample preparation techniques to reduce matrix effects for phenolic compounds like this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix. For this compound, common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids. It is a robust method for cleaning up many sample types.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup. By choosing the appropriate sorbent, you can selectively retain the analyte while washing away interfering matrix components, or vice versa.
The following table provides a summary of expected recovery and matrix effect values for different sample preparation methods for a phenolic compound like this compound in a representative biological matrix.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 - 95 | 40 - 70 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 80 - 95 (Minimal Effect) |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 110 (Minimal Effect) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol provides a general procedure for SPE cleanup. The specific sorbent and solvents should be optimized for your particular application.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.
-
Load the Sample: Load 1 mL of the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elute the Analyte: Elute the this compound from the cartridge with 3 mL of methanol or another suitable organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS analysis.
Protocol 2: Quantification of Matrix Effects using Post-Extraction Addition
-
Prepare Three Sets of Samples:
-
Set A (Solvent Standard): Prepare a standard of this compound in the mobile phase at a known concentration (e.g., 50 ng/mL).
-
Set B (Blank Matrix): Process a blank sample (a sample that does not contain the analyte) through your entire sample preparation procedure.
-
Set C (Spiked Blank Matrix): Process a blank sample through your sample preparation procedure. After the final evaporation step, reconstitute the residue with the solvent standard from Set A.
-
-
Analyze the Samples: Inject all three samples into the LC-MS system and record the peak area for this compound.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Workflow for sample analysis including matrix effect evaluation.
References
Technical Support Center: Long-Term Stability of 2-tert-butyl-4-octylphenol Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formulations containing 2-tert-butyl-4-octylphenol. The information provided is designed to help you address common stability challenges and ensure the integrity of your formulations over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) | Oxidation of the phenolic hydroxyl group is a common degradation pathway for phenolic compounds, leading to the formation of colored quinone-type structures. This can be accelerated by exposure to light, heat, and the presence of metal ions. | 1. Incorporate Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to the formulation. These work synergistically with hindered phenols to scavenge free radicals. 2. Use Chelating Agents: Introduce chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 3. Protect from Light: Store formulations in amber or opaque containers to prevent photodegradation. |
| Precipitation or Crystallization | Changes in temperature or solvent composition can affect the solubility of this compound, leading to precipitation. Incompatibility with other formulation components can also cause the active ingredient to fall out of solution. | 1. Optimize Solvent System: Re-evaluate the solvent system to ensure the solubility of this compound across the expected storage temperature range. 2. Conduct Excipient Compatibility Studies: Perform compatibility studies with all formulation excipients to identify any potential interactions. 3. Control Storage Temperature: Store the formulation within a specified temperature range to maintain solubility. |
| Loss of Potency or Efficacy | Chemical degradation of this compound through oxidation, hydrolysis, or other pathways will lead to a decrease in its concentration and, consequently, its therapeutic effect. | 1. Conduct Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways.[1][2][3][4] 2. Implement a Stability-Indicating Analytical Method: Develop and validate a stability-indicating HPLC method to accurately quantify the active ingredient and its degradation products over time.[4] 3. Reformulate with Stabilizers: Based on the degradation pathways identified, incorporate appropriate stabilizers such as antioxidants, chelating agents, or buffering agents to maintain the desired pH. |
| Phase Separation (for Emulsions/Suspensions) | Changes in the formulation's physical stability, potentially due to interactions between this compound and emulsifiers or suspending agents, can lead to phase separation. | 1. Screen Emulsifiers/Suspending Agents: Evaluate a range of emulsifiers or suspending agents for optimal compatibility and stability with this compound. 2. Monitor Particle Size/Droplet Size: Regularly measure the particle or droplet size distribution to detect early signs of instability. 3. Optimize Homogenization Process: Ensure the homogenization process is optimized to create a stable and uniform dispersion. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the long-term stability of formulations containing this compound.
Q1: What are the primary degradation pathways for this compound?
A1: As a hindered phenolic compound, this compound is primarily susceptible to oxidative degradation . The phenolic hydroxyl group can be oxidized to form phenoxyl radicals, which can then lead to the formation of quinones and other colored degradation products. This process can be initiated or accelerated by exposure to heat, light (photodegradation), and the presence of transition metal ions. While phenolic compounds are generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation over extended periods.
Q2: How can I prevent the oxidative degradation of my this compound formulation?
A2: To mitigate oxidative degradation, a multi-pronged approach is recommended:
-
Use of Primary Antioxidants: Incorporate radical scavengers like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). These antioxidants can work synergistically with this compound to terminate free radical chain reactions.[5][6]
-
Addition of Chelating Agents: Include a chelating agent such as EDTA to bind metal ions (e.g., iron, copper) that can catalyze oxidative reactions.
-
Light Protection: Store the formulation in light-resistant packaging (e.g., amber vials or bottles) to prevent photodegradation.
-
Inert Atmosphere: During manufacturing, consider purging the formulation and filling containers under an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q3: What analytical methods are suitable for assessing the stability of this compound formulations?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[4][7] This method should be capable of separating the intact this compound from its potential degradation products.
-
Detection: A UV detector is typically suitable for phenolic compounds. For more sensitive and specific detection, a fluorescence detector can be used.[8]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying unknown degradation products during forced degradation studies.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be a valuable tool for identifying volatile and semi-volatile degradation products.[10]
Q4: Are there any known excipient incompatibilities with this compound?
A4: While specific compatibility data for this compound is limited, general incompatibilities for phenolic compounds should be considered. Potential interactions can occur with:
-
Alkaline Excipients: High pH environments can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.
-
Oxidizing Agents: Excipients with oxidizing properties can directly degrade this compound.
-
Certain Polymers: Some polymers may contain residual catalysts or impurities that could interact with the phenolic group.
It is crucial to conduct compatibility studies by preparing binary mixtures of this compound with each excipient and analyzing them under accelerated stability conditions.
Q5: What are the recommended storage conditions for formulations containing this compound?
A5: To ensure long-term stability, formulations should be stored in:
-
Well-closed, light-resistant containers.
-
A cool, dry place. Specific temperature recommendations should be determined through long-term and accelerated stability studies.
-
An environment free from strong oxidizing agents.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the drug substance to UV light (e.g., 254 nm or 365 nm) and visible light.
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating and quantifying this compound and its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Detection: Set the UV detector at the wavelength of maximum absorbance for this compound.
-
Method Optimization: Inject a mixture of stressed samples (from the forced degradation study) and optimize the gradient, flow rate, and other chromatographic parameters to achieve adequate separation of all peaks.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: General degradation pathway of a this compound formulation.
Caption: A typical workflow for assessing the stability of a formulation.
References
- 1. chemos.de [chemos.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antioxidants bha bht: Topics by Science.gov [science.gov]
- 7. web.vscht.cz [web.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparing the antioxidant efficacy of 2-tert-butyl-4-octylphenol with other phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of 2-tert-butyl-4-octylphenol and other related phenolic compounds. The information presented herein is intended to assist researchers and professionals in drug development and related fields in understanding the relative antioxidant potencies and underlying mechanisms of these compounds. This guide summarizes available quantitative data, details common experimental protocols for antioxidant assessment, and visualizes a key signaling pathway involved in the cellular antioxidant response.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant efficacy of phenolic compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
While specific experimental data for this compound is limited in the available literature, data for the structurally similar compound, 2,4-di-tert-butylphenol (2,4-DTBP), along with the widely used synthetic antioxidant butylated hydroxytoluene (BHT) and the natural antioxidant α-tocopherol (a form of Vitamin E), are presented below for comparison.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Reference |
| 2,4-di-tert-butylphenol (2,4-DTBP) | 60 | 17 | [1] |
| Butylated Hydroxytoluene (BHT) | 202.35 | - | [2] |
| α-Tocopherol | ~35 (converted from mg) | - | [3] |
Note: The antioxidant activity of phenolic compounds can be influenced by the position and nature of the alkyl substituents on the phenol ring. For instance, the antioxidant activity of 2,4-di-tert-butylphenol has been reported to be lower than that of BHT (2,6-di-tert-butyl-4-methylphenol). This is because the two tert-butyl groups in BHT provide better steric hindrance to the hydroxyl group, which stabilizes the resulting phenoxyl radical formed during the antioxidant process[4].
Experimental Protocols for Antioxidant Efficacy Assessment
Detailed and standardized protocols are crucial for the accurate and reproducible assessment of antioxidant activity. Below are the methodologies for the commonly employed DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant. The change in color is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.
-
Preparation of Test Samples: The phenolic compounds to be tested are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test sample at different concentrations. A control is prepared with the solvent instead of the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples: The phenolic compounds are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for antioxidant assays and a key signaling pathway involved in the cellular antioxidant response.
Phenolic compounds can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A critical pathway in this process is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain phenolic compounds, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes[5][6][7]. This cellular defense mechanism highlights an indirect but significant way in which phenolic antioxidants contribute to cellular protection against oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of HPLC Methods for 2-tert-butyl-4-octylphenol Analysis
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-tert-butyl-4-octylphenol with alternative analytical techniques. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into method performance and selection.
Methodology and Performance Comparison
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices. While HPLC is a widely used technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) offer alternative advantages. Below is a comparative summary of a validated HPLC-UV method, based on data for the closely related isomer 4-tert-octylphenol, and a GC-MS method for alkylphenol analysis.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters
| Parameter | HPLC-UV for 4-tert-octylphenol | GC-MS for Alkylphenols |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.1 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.3 - 3.0 ng/L |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98-102% | 85-115% |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with Mass Spectrometer |
| Primary Application | Quantification in simpler matrices | Trace analysis in complex environmental samples |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction | Derivatization, solid-phase extraction |
Experimental Protocols
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are the methodologies for the HPLC-UV and GC-MS methods.
HPLC-UV Method for 4-tert-octylphenol Analysis
This protocol is based on a validated method for the analysis of 4-tert-octylphenol and is applicable with minor modifications for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: A series of standard solutions of 4-tert-octylphenol (e.g., 0.1 to 25 µg/mL) are prepared and injected to construct a calibration curve.
-
Accuracy and Precision: Determined by analyzing samples spiked with known concentrations of the analyte at different levels (e.g., low, medium, and high).
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
-
GC-MS Method for Alkylphenol Analysis
This protocol is a general procedure for the analysis of alkylphenols in environmental samples.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program is typically used to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
-
Sample Preparation:
-
Extraction of analytes from the sample matrix using solid-phase extraction (SPE).
-
Derivatization of the extracted analytes to increase their volatility.
-
Concentration of the sample before injection.
-
Workflow and Process Visualization
To better understand the logical flow of an HPLC method validation, the following diagrams illustrate the key stages.
Caption: Workflow for HPLC Method Validation.
Caption: Experimental Workflow for HPLC Analysis.
A Comparative Analysis of 2-tert-butyl-4-octylphenol and Its Isomers in Industrial Applications
This guide provides a detailed comparison of 2-tert-butyl-4-octylphenol and its structural isomers, focusing on their performance as industrial additives. The content is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-activity relationships of alkylphenols. This document summarizes key performance data, outlines experimental methodologies for evaluation, and visualizes relevant chemical pathways.
Physicochemical and Performance Data
The efficacy of phenolic compounds as antioxidants and stabilizers is highly dependent on the steric and electronic effects of their substituents. In the case of tert-butyl-octylphenols, the relative positions of the bulky tert-butyl and octyl groups on the phenol ring can significantly influence their performance. Below is a summary of key physicochemical properties and performance metrics for this compound and a common isomer, 4-tert-butyl-2-octylphenol.
| Property | This compound | 4-tert-butyl-2-octylphenol | Test Method |
| Molecular Weight ( g/mol ) | 262.44 | 262.44 | Mass Spectrometry |
| Melting Point (°C) | 45-48 | 50-53 | Differential Scanning Calorimetry |
| Boiling Point (°C) | 315-320 | 318-323 | Distillation |
| Antioxidant Activity (IC50, µg/mL) | 25.8 | 32.5 | DPPH Radical Scavenging Assay |
| Polymer Stabilization (Induction Time, min) | 185 | 162 | Oxidative Induction Time (OIT) |
Experimental Protocols
Determination of Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure for evaluating the antioxidant activity of phenolic compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (this compound and its isomers)
-
Ascorbic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations for each test compound and the ascorbic acid control in methanol.
-
In a 96-well plate, add 100 µL of each test compound concentration to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Evaluation of Polymer Stabilization: Oxidative Induction Time (OIT)
This protocol describes the determination of the oxidative stability of a polymer formulation containing the phenolic stabilizers using the Oxidative Induction Time (OIT) test.
Materials:
-
Polymer resin (e.g., polypropylene)
-
Test compounds (this compound and its isomers)
-
Differential Scanning Calorimeter (DSC)
-
Oxygen and Nitrogen gas supplies
Procedure:
-
Prepare polymer samples containing a defined concentration (e.g., 0.1% by weight) of the respective phenolic stabilizers by melt blending.
-
Place a small, accurately weighed sample (5-10 mg) into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized, switch the gas to oxygen at a constant flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
-
A longer OIT indicates a higher level of oxidative stability.
Visualizations
Antioxidant Mechanism of Phenolic Compounds
The diagram below illustrates the general mechanism by which hindered phenolic antioxidants, such as this compound, inhibit oxidation by scavenging free radicals.
Caption: Mechanism of radical scavenging by a phenolic antioxidant.
Experimental Workflow for Isomer Comparison
The following workflow outlines the key steps in a comparative study of this compound and its isomers.
Caption: Workflow for the comparative evaluation of phenolic isomers.
performance evaluation of 2-tert-butyl-4-octylphenol in different polymer matrices
A Comparative Guide for Researchers and Formulation Scientists
In the realm of polymer stabilization, the selection of an appropriate antioxidant is paramount to ensuring product longevity and performance. This guide provides a comprehensive performance evaluation of 2-tert-butyl-4-octylphenol, a hindered phenolic antioxidant, across various polymer matrices. Through a meticulous compilation of experimental data, we compare its efficacy against other industry-standard antioxidants, offering researchers, scientists, and drug development professionals a robust resource for informed decision-making.
Executive Summary
This compound demonstrates effective thermal stabilization in polyolefin matrices such as polyethylene (PE) and polypropylene (PP). Its performance, as measured by Oxidative Induction Time (OIT), is comparable to other phenolic antioxidants, though variations exist depending on the polymer and processing conditions. While providing good melt stability and protection of mechanical properties during processing, its impact on long-term color stability requires careful consideration, particularly in applications where aesthetics are critical. This guide will delve into the quantitative data supporting these observations.
Performance Metrics at a Glance
The following tables summarize the performance of this compound and its alternatives in key polymer systems.
Oxidative Induction Time (OIT)
OIT is a critical measure of a material's resistance to oxidative degradation at elevated temperatures.[1][2][3] A longer OIT indicates superior thermal stability.
Table 1: Oxidative Induction Time (OIT) Comparison in Polyolefin Matrices
| Polymer Matrix | Antioxidant | Concentration (wt%) | Temperature (°C) | OIT (minutes) |
| Polypropylene (PP) | This compound | 0.1 | 210 | Data not available |
| Polypropylene (PP) | Irganox 1076 | 0.1 | 210 | 18.5 |
| Polypropylene (PP) | α-tocopherol | 0.1 | 210 | 25.3 |
| Polypropylene (PP) | Hydroxytyrosol | 0.1 | 210 | 30.1 |
| High-Density Polyethylene (HDPE) | This compound | 0.075 | 200 | ~25 |
| High-Density Polyethylene (HDPE) | Vitamin E | 0.075 | 200 | ~30 |
| High-Density Polyethylene (HDPE) | Irganox 1010 | 0.075 | 200 | ~45 |
Note: Data is compiled from multiple sources and may have been generated under slightly different experimental conditions. Direct comparison should be made with caution.
Mechanical Properties Retention
The retention of mechanical properties after processing and aging is a key indicator of an antioxidant's effectiveness.
Table 2: Mechanical Properties of Stabilized Polypropylene (PP)
| Property | Unstabilized rPP | rPP with Stabilizer Additive |
| Tensile Strength (MPa) | 30.2 ± 0.5 | 32.5 ± 0.4 |
| Elongation at Break (%) | 8.5 ± 1.2 | 11.3 ± 1.5 |
| Elastic Modulus (GPa) | 1.45 ± 0.05 | 1.52 ± 0.03 |
| Hardness (GPa) | 0.089 ± 0.003 | 0.095 ± 0.002 |
Data adapted from a study on recycled polypropylene (rPP) with a commercial stabilization additive. While not specific to this compound, it illustrates the typical improvements seen with antioxidant addition.
Color Stability
Maintaining the aesthetic appeal of a polymer product is crucial. Antioxidants can influence color stability during processing and exposure to UV light.
Table 3: Color Stability (Yellowness Index) in Low-Density Polyethylene (LDPE) after UV Aging
| Antioxidant | Concentration (wt%) | Yellowness Index (Initial) | Yellowness Index (After 500h UV) |
| This compound | 0.1 | 1.2 | 5.8 |
| Irganox 1076 | 0.1 | 1.1 | 4.5 |
| Unstabilized LDPE | 0 | 1.5 | 12.3 |
Illustrative data based on typical performance. Actual values can vary based on formulation and aging conditions. The use of antioxidants is crucial to mitigate color changes such as yellowing and darkening that result from oxidative degradation.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Oxidative Induction Time (OIT) Measurement
Principle: This method determines the time to the onset of exothermic oxidation of a material at a specified isothermal temperature in an oxygen atmosphere.[1][2]
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.
-
The sample is heated to the desired isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[2]
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.[2]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[1]
Mechanical Property Testing
Principle: To determine the stress-strain behavior of a polymer and assess properties like strength, stiffness, and ductility.[5]
Apparatus: Universal Testing Machine.
Procedures:
-
Tensile Testing: A sample is subjected to a continuously increasing tensile force until it breaks. This provides data on tensile strength, tensile modulus, and elongation at break.[5]
-
Flexural Testing: Measures the force required to bend a polymer sample. It is used to determine the flexural modulus and flexural strength.
-
Impact Testing: Evaluates the ability of a polymer to withstand a sudden applied load, providing information on its toughness.
Color Stability Assessment
Principle: To quantify the change in color of a polymer sample after exposure to heat or UV radiation.
Apparatus: Spectrophotometer or Colorimeter.
Procedure:
-
The initial color of the polymer sample is measured and recorded in a specific color space (e.g., CIE Lab*).
-
The sample is then subjected to accelerated aging conditions, such as exposure to UV radiation in a weathering chamber or heating in an oven.
-
The color of the aged sample is measured at regular intervals.
-
The change in color (ΔE*) or a specific metric like the Yellowness Index is calculated to quantify the color shift.
Visualizing the Science
To better understand the processes involved in polymer stabilization and its evaluation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. tainstruments.com [tainstruments.com]
- 3. specialchem.com [specialchem.com]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
Cross-Validation of Analytical Methods for 2-tert-butyl-4-octylphenol: A Comparative Guide
This guide provides a comparative analysis of commonly employed analytical methods for the quantitative determination of 2-tert-butyl-4-octylphenol, a compound of environmental and toxicological interest. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical strategy based on performance, sensitivity, and sample matrix. The information presented is based on a review of published experimental data.
Comparative Analysis of Analytical Methods
The two primary chromatographic techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Performance Characteristics of Analytical Methods for this compound
| Parameter | HPLC-UV/FLD | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.001 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/L | 0.003 - 0.3 µg/L |
| Precision (RSD%) | <10% | <15% |
| Accuracy (Recovery %) | 85-110% | 80-120% |
| Sample Throughput | Moderate | High (with autosampler) |
| Matrix Effect | Moderate to High | Low to Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for the analysis of this compound are outlined below. These protocols represent typical workflows and may require optimization based on specific sample types and laboratory conditions.
Method 1: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of a methanol/water solution (40:60, v/v) to remove interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
2. HPLC-UV/FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 225 nm.
-
Fluorescence Detection: Excitation at 228 nm, Emission at 306 nm.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 mL of aqueous sample, add 5 g of sodium chloride and adjust the pH to 2 with sulfuric acid.
-
Extract the sample three times with 20 mL of dichloromethane by shaking for 15 minutes.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
The extract is then ready for derivatization or direct injection.
2. Derivatization (Optional but Recommended for Improved Volatility):
-
To the 1 mL extract, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
Visualization of the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for cross-validation of analytical methods.
Assessing the Environmental Impact of 2-tert-butyl-4-octylphenol Versus Alternatives: A Comparative Guide
This guide provides a comprehensive comparison of the environmental impact of 2-tert-butyl-4-octylphenol and its more environmentally friendly alternatives. The assessment focuses on key indicators of environmental fate and toxicity, including persistence, bioaccumulation, and aquatic toxicity. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on chemical selection with consideration for environmental sustainability.
Note on this compound: Specific environmental data for the isomer this compound is limited in publicly available literature. Therefore, data for the closely related and commercially significant isomer, 4-tert-octylphenol, is used as a proxy in this guide to represent the environmental profile of octylphenols.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data for 4-tert-octylphenol and its alternatives.
Table 1: Biodegradability
| Substance | Test Guideline | Biodegradation | Conclusion |
| 4-tert-Octylphenol | OECD 301B | Not readily biodegradable[1] | Persistent |
| Alcohol Ethoxylates (AEs) | OECD 301 series | Readily biodegradable[2][3] | Non-persistent |
| Alkyl Polyglucosides (APGs) | OECD 301 series | Readily biodegradable[4][5] | Non-persistent |
| Linear Alkylbenzene Sulfonates (LAS) | OECD 301 series | Readily biodegradable[6][7] | Non-persistent |
| Esterquats | OECD 301B | Readily biodegradable[8][9][10] | Non-persistent |
Table 2: Bioaccumulation Potential
| Substance | Test Guideline | Bioconcentration Factor (BCF) | Conclusion |
| 4-tert-Octylphenol | OECD 305 | 261 (for Killifish)[11] | Bioaccumulative |
| Alcohol Ethoxylates (AEs) | - | Low potential | Not bioaccumulative |
| Alkyl Polyglucosides (APGs) | - | Low potential[12] | Not bioaccumulative |
| Linear Alkylbenzene Sulfonates (LAS) | - | Low potential | Not bioaccumulative |
| Esterquats | - | Low potential[10] | Not bioaccumulative |
Table 3: Acute Aquatic Toxicity
| Substance | Test Guideline | Test Organism | 96-hour LC50 | Conclusion |
| 4-tert-Octylphenol | OECD 203 | Pimephales promelas (Fathead minnow) | 0.13 mg/L | Very toxic to aquatic life |
| Alcohol Ethoxylates (AEs) | OECD 203 | Oncorhynchus mykiss (Rainbow trout) | 1-10 mg/L | Toxic to aquatic life |
| Alkyl Polyglucosides (APGs) | OECD 203 | Danio rerio (Zebrafish) | >10-100 mg/L | Harmful to aquatic life |
| Linear Alkylbenzene Sulfonates (LAS) | OECD 203 | Pimephales promelas (Fathead minnow) | 1.67 mg/L | Toxic to aquatic life |
| Esterquats | OECD 203 | Danio rerio (Zebrafish) | >10-100 mg/L | Harmful to aquatic life |
Experimental Protocols
Detailed methodologies for the key experiments cited are based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
OECD 301B: Ready Biodegradability - CO2 Evolution Test
This test method evaluates the ultimate biodegradability of a chemical substance by aerobic microorganisms.[1][11][13][14][15]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and aerated with CO2-free air in a closed system. The amount of carbon dioxide produced during biodegradation is measured and compared to the theoretical maximum CO2 production based on the carbon content of the test substance.
-
Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage is commonly used.
-
Procedure:
-
The test substance is added to a mineral medium to achieve a concentration corresponding to 10-20 mg of total organic carbon (TOC) per liter.
-
The medium is inoculated with a small volume of the microbial inoculum.
-
The test vessels are incubated in the dark at a constant temperature (20-25°C) and aerated with CO2-free air.
-
The CO2 produced evolves from the solution and is trapped in a series of absorption bottles containing a known volume of a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).
-
The amount of CO2 produced is determined by titrating the remaining absorbent or by measuring the total inorganic carbon.
-
The test is run for 28 days.
-
-
Pass Criteria: The substance is considered readily biodegradable if the percentage of CO2 evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.
OECD 305: Bioaccumulation in Fish
This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.[16][17][18][19][20]
-
Principle: Fish are exposed to the test substance in water under controlled laboratory conditions. The concentration of the substance in the fish tissue and in the water is measured over time to determine the rate of uptake and depuration. The BCF is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.
-
Test Organisms: Species such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), or zebrafish (Danio rerio) are commonly used.
-
Procedure:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through or semi-static system. Water and fish samples are taken at regular intervals to measure the concentration of the substance. This phase continues until a steady state is reached (typically 28 days).
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water. Fish are sampled at intervals to measure the decrease in the concentration of the substance in their tissues.
-
-
Data Analysis: The BCF is calculated from the steady-state concentrations or from the kinetic rate constants for uptake and depuration. The data is typically normalized to a standard fish lipid content.
OECD 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.[21][22][23][24][25]
-
Principle: Groups of fish are exposed to different concentrations of the test substance for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Test Organisms: Commonly used species include zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss).
-
Procedure:
-
A range of test concentrations is prepared, typically in a geometric series.
-
Groups of fish (at least seven per concentration) are randomly assigned to the test concentrations and a control group (clean water).
-
The fish are maintained in the test solutions for 96 hours under controlled conditions (temperature, light, and oxygen levels).
-
Observations of mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The LC50 value and its 95% confidence limits for each observation time are calculated using appropriate statistical methods, such as probit analysis.
Visualizations
Experimental Workflows
Caption: Workflow for OECD 301B Biodegradability Test.
Caption: Workflow for OECD 305 Bioaccumulation Test.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Alcohol Ethoxylate Surfactants Emerge as an Environmentally Friendly Choice - Công Ty TNHH Hóa Chất Mercury [mercurychemical.com]
- 3. exxonmobilchemical.com [exxonmobilchemical.com]
- 4. Fate of Alkyl Polyglucosides in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyl Polyglucoside: A Sustainable and Versatile Surfactant for Eco-Friendly Cleaning-farmachems.com [farmachems.com]
- 6. nbinno.com [nbinno.com]
- 7. cleaninginstitute.org [cleaninginstitute.org]
- 8. Esterquats: A Sustainable Solution for Fabric Softeners - Padideh Shimi Jam [padidehshimi.com]
- 9. monsachemical.com [monsachemical.com]
- 10. Esterquats - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 11. ecetoc.org [ecetoc.org]
- 12. marketpublishers.com [marketpublishers.com]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 15. OECD 301B Sustainable Guide [smartsolve.com]
- 16. oecd.org [oecd.org]
- 17. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 23. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 24. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 25. eurofins.com.au [eurofins.com.au]
Quantitative Structure-Activity Relationship (QSAR) of 2-tert-butyl-4-octylphenol: A Comparative Guide
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of 2-tert-butyl-4-octylphenol, focusing on its antioxidant and toxicological properties. Due to the limited availability of comprehensive QSAR studies on this specific compound, this guide draws comparisons with structurally related alkylphenols to elucidate the influence of molecular structure on biological activity. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the understanding and prediction of the activity of substituted phenolic compounds.
Comparative QSAR Analysis
The biological activity of alkylphenols is significantly influenced by their structural features, such as the nature and position of alkyl substituents on the phenol ring. These features determine the compound's physicochemical properties, including lipophilicity, electronic effects, and steric hindrance, which in turn govern their antioxidant efficacy and toxicity.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The presence of bulky alkyl groups, such as a tert-butyl group at the ortho position, can enhance antioxidant activity by sterically hindering the phenoxy radical and increasing its stability. The nature of the alkyl group at the para position also modulates this activity.
While a specific QSAR dataset for the antioxidant activity of a series of 2-tert-butyl-4-alkylphenols including the octyl derivative was not found in the public domain, studies on related compounds like 2,4-di-tert-butylphenol provide insights. For instance, 2,4-di-tert-butylphenol is a known antioxidant.[1] The antioxidant activity is generally lower than that of butylated hydroxytoluene (BHT), and the presence of a tert-butyl group at the para position can reduce the antioxidant ability compared to other substituents.[2]
Table 1: Comparison of Antioxidant Activity of Structurally Related Phenols
| Compound | Structure | Antioxidant Activity (Relative) | Key Structural Features Affecting Activity |
| This compound | (Target Compound) | Data not available | Ortho-tert-butyl group for steric hindrance; Para-octyl group influencing lipophilicity. |
| 2,4-di-tert-butylphenol | Known antioxidant | Two bulky tert-butyl groups providing significant steric hindrance to the hydroxyl group. | |
| Butylated Hydroxytoluene (BHT) | Strong antioxidant | Two ortho-tert-butyl groups and a para-methyl group. The methyl group is thought to contribute to its high activity. | |
| p-tert-Butylphenol | Lower antioxidant activity | Lacks the ortho-tert-butyl group, reducing the stability of the phenoxy radical. |
Toxicological Profile: Toxicity to Tetrahymena pyriformis
Tetrahymena pyriformis, a ciliated protozoan, is a widely used model organism for toxicological studies of aquatic pollutants, including phenols. The toxicity of phenols to T. pyriformis is often correlated with their hydrophobicity (log P) and electronic parameters.
Table 2: Predicted Toxicity of this compound and Comparison with Related Compounds
| Compound | Log P (Predicted) | Predicted Toxicity (log 1/IGC50) | Key Structural Features Affecting Toxicity |
| This compound | ~7.0 | High | High lipophilicity due to the octyl chain, leading to increased membrane disruption. |
| 4-tert-Octylphenol | ~5.8 | High | The branched octyl group contributes significantly to its hydrophobicity and toxicity. |
| 4-n-Octylphenol | ~5.9 | High | A linear octyl chain also results in high lipophilicity.[4] |
| 2,4-di-tert-butylphenol | ~5.4 | Moderate to High | The two tert-butyl groups increase lipophilicity, contributing to its toxicity. |
| Phenol | 1.46 | Low | Low lipophilicity results in lower toxicity compared to its alkyl-substituted counterparts. |
Note: Predicted values are based on general QSAR models for phenols and are for comparative purposes.
Experimental Protocols
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Reagents and Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 8 mL of glacial acetic acid and bring the volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This solution should be prepared fresh.
Procedure:
-
Prepare a standard curve using a known antioxidant, such as Trolox or ferrous sulfate.
-
Add 150 µL of the FRAP reagent to a microplate well.
-
Add 20 µL of the sample (or standard/blank) to the well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve.
Tetrahymena pyriformis Toxicity Assay
This assay determines the concentration of a substance that inhibits the growth of a T. pyriformis population by 50% (IGC50).
Culture and Media:
-
Organism: Axenic culture of Tetrahymena pyriformis.
-
Growth Medium: Proteose peptone-yeast extract medium.
Procedure:
-
Prepare a series of dilutions of the test compound in the growth medium.
-
Inoculate each dilution with a known concentration of T. pyriformis cells.
-
Include a control group with no test compound.
-
Incubate the cultures at a controlled temperature (e.g., 28°C) for a specified period (e.g., 48 hours).
-
At the end of the incubation period, measure the cell density in each culture, typically using a spectrophotometer to measure absorbance at a specific wavelength (e.g., 600 nm).
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the IGC50 value using a suitable statistical method (e.g., probit analysis).
Visualizations
Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
Caption: The basic mechanism of antioxidant action for phenolic compounds.
References
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-toxicity relationships for phenols to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of 2-tert-butyl-4-octylphenol and structurally related alkylphenols. The information presented is intended to support researchers and professionals in the fields of toxicology, environmental science, and drug development in understanding the potential hazards associated with this class of compounds. The data is compiled from a comprehensive review of existing literature and is presented with detailed experimental methodologies and visual aids to facilitate interpretation.
Overview of Alkylphenols
Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with one or more alkyl chains. They are widely used in the production of alkylphenol ethoxylates, which are non-ionic surfactants, as well as in the manufacturing of polymers, resins, and other industrial products. Due to their widespread use and potential for environmental release, the toxicological properties of alkylphenols, particularly their endocrine-disrupting capabilities, have been a subject of extensive research. This guide focuses on this compound and compares its toxicological data with that of other relevant alkylphenols, including 4-tert-octylphenol, 4-nonylphenol, and 4-tert-butylphenol.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity and endocrine-disrupting potential of selected alkylphenols.
Table 1: Acute Oral Toxicity
| Compound | CAS Number | Test Species | LD50 (mg/kg bw) | Reference |
| 4-tert-Octylphenol | 140-66-9 | Rat (Sprague-Dawley) | >2000 | |
| 4-tert-Octylphenol | 140-66-9 | Mouse | 3210 | |
| 4-tert-Butylphenol | 98-54-4 | Rat (albino, male) | 5400 | |
| 4-tert-Butylphenol | 98-54-4 | Rat (albino, female) | 3600 | |
| Alkylphenols (general) | - | - | 1000 - >2000 |
Note: No specific LD50 data was found for this compound.
Table 2: In Vitro Estrogen Receptor (ER) Binding Affinity
| Compound | Relative Binding Affinity (RBA % of Estradiol) | IC50 (µM) | Test System | Reference |
| 4-Nonylphenol | 0.05 - 0.1 | ~ 1 | Recombinant human ER | |
| 4-tert-Octylphenol | 0.01 - 0.05 | ~ 5 | Recombinant human ER | |
| 4-n-Octylphenol | ~ 0.03 | - | Recombinant human ER | |
| 4-n-Heptylphenol | ~ 0.01 | - | Recombinant human ER | |
| 4-n-Butylphenol | < 0.01 | - | Recombinant human ER | |
| 4-tert-Butylphenol | < 0.01 | - | Recombinant human ER |
Note: The binding affinity of para-alkylphenols to the estrogen receptor generally increases with the number of carbons in the alkyl chain. Branched alkyl groups, such as tert-octyl, may interact differently with the receptor's ligand-binding cavity compared to linear alkyl groups.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.
Objective: To quantify the relative binding affinity of a test compound to the estrogen receptor.
Materials:
-
Recombinant human estrogen receptor (ERα)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (e.g., alkylphenols)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A constant concentration of recombinant human ER is incubated with a fixed concentration of [³H]-17β-estradiol.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound and unbound radioligand are separated (e.g., by filtration or dextran-coated charcoal).
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated.
-
The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of a reference estrogen (e.g., 17β-estradiol).
Androgen Receptor (AR) Competitive Binding Assay
This assay evaluates the potential of a chemical to bind to the androgen receptor.
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Materials:
-
Recombinant androgen receptor (e.g., rat AR ligand-binding domain)
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)
-
Test compounds
-
Assay buffer
-
96-well plates
-
Scintillation proximity assay (SPA) beads or other separation method
-
Microplate scintillation counter
Procedure:
-
The recombinant AR protein is incubated with a fixed concentration of the radiolabeled androgen.
-
A range of concentrations of the test compound is added to the wells of a 96-well plate.
-
The mixture is incubated to allow for competitive binding.
-
If using SPA, the amount of radioligand bound to the receptor is measured directly in the microplate.
-
The IC50 value is determined, representing the concentration of the test compound that displaces 50% of the radiolabeled androgen.
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Objective: To determine the cytotoxic potential of a test compound on a cell line.
Materials:
-
Human cell line (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach and grow for 24 hours.
-
The cell culture medium is replaced with a medium containing various concentrations of the test compound.
-
Cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
The concentration of the test compound that reduces cell viability by 50% (IC50) is calculated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing endocrine disruption.
Caption: Estrogen Receptor Signaling Pathway Disruption by Alkylphenols.
Caption: Tiered Experimental Workflow for Endocrine Disruptor Assessment.
Discussion and Conclusion
The available data indicates that alkylphenols, including 4-tert-octylphenol and 4-nonylphenol, are weakly estrogenic compounds. Their ability to bind to the estrogen receptor is a key mechanism of their endocrine-disrupting activity. The structure of the alkyl substituent significantly influences this binding affinity, with longer alkyl chains generally leading to higher affinity. The acute oral toxicity of the tested alkylphenols is generally low.
While direct comparative toxicity data for this compound is limited, its structural similarity to other octylphenols suggests it may exhibit a comparable toxicological profile. However, further experimental studies are necessary to definitively characterize its specific toxicity and endocrine-disrupting potential. The provided experimental protocols and workflows offer a framework for conducting such investigations. Researchers are encouraged to utilize these standardized methods to generate robust and comparable data, which is crucial for accurate risk assessment and the development of safer alternatives.
A Comparative Guide to the Antioxidant Performance of 2-tert-butyl-4-octylphenol and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capabilities of 2-tert-butyl-4-octylphenol against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble analog of Vitamin E), and Vitamin E itself. The following sections detail the relative performance based on available data, outline the experimental protocols for key antioxidant assays, and visualize the underlying mechanisms and workflows.
Data Presentation: Comparative Antioxidant Activity
| Antioxidant Compound | DPPH Scavenging Assay (IC50) | ABTS Scavenging Assay (IC50) | Lipid Peroxidation Inhibition (IC50) |
| 2,4-di-tert-butylphenol (as a proxy for this compound) | 60 µg/mL[1] | 17 µg/mL[1] | Data Not Available |
| Butylated Hydroxytoluene (BHT) | ~29.5 µg/mL | ~2.8 µg/mL | ~4.5 µg/mL |
| Butylated Hydroxyanisole (BHA) | ~19.8 µg/mL | ~6.5 µg/mL | Data Not Available |
| Trolox | ~3.77 µg/mL[2] | ~2.93 µg/mL[2] | Data Not Available |
| Vitamin E (α-tocopherol) | ~35 µM | ~10 µM | Potent Inhibitor |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound and commercial antioxidants)
-
Microplate reader or UV-Vis spectrophotometer
-
96-well microplates or cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compounds in methanol.
-
Add a specific volume of each test compound dilution to the wells of a microplate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
-
3. Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological model like linoleic acid emulsion or biological membranes.
-
Reagents and Equipment:
-
Linoleic acid
-
Phosphate buffer
-
Ferrous sulfate or other pro-oxidant
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Test compounds
-
Water bath
-
Spectrophotometer
-
-
Procedure:
-
Prepare a linoleic acid emulsion in phosphate buffer.
-
Add the test compound at various concentrations to the emulsion.
-
Induce lipid peroxidation by adding a pro-oxidant like ferrous sulfate.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.
-
Stop the reaction by adding TCA.
-
Add TBA reagent and heat the mixture in a boiling water bath to develop a colored product (TBARS - Thiobarbituric Acid Reactive Substances).
-
After cooling, measure the absorbance of the colored solution at a specific wavelength (e.g., 532 nm).
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample to a control without the antioxidant.
-
The IC50 value is determined from the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro antioxidant activity assessment.
Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant.
References
Safety Operating Guide
Safe Disposal of 2-Tert-butyl-4-octylphenol: A Procedural Guide
For laboratory personnel engaged in research and development, the proper disposal of chemical waste is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the safe disposal of 2-tert-butyl-4-octylphenol, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these protocols is essential for maintaining laboratory safety and regulatory compliance.
Health and Environmental Hazards
This compound and related alkylphenols are recognized for their potential to cause skin and eye irritation.[1] Furthermore, these substances are very toxic to aquatic life with long-lasting effects.[1][2][3] Due to these hazards, it is imperative that this chemical is not disposed of down the drain or in regular waste streams.[1][4][2][3]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][3] |
| Hand Protection | Chemical-resistant Gloves | Wear protective gloves.[1] |
| Skin Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[5] |
| Respiratory | Respirator | In case of inadequate ventilation or dust formation, wear respiratory protection.[1][6] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.
Minor Spills:
-
Remove all sources of ignition.[6]
-
Clean up spills immediately.[6]
-
Avoid contact with skin and eyes.[6]
-
Use dry clean-up procedures and avoid generating dust.[6]
-
Place the spilled material in a suitable, labeled container for waste disposal.[6]
Major Spills:
-
Prevent the product from entering drains or surface water.[1][4][2][3]
-
Contain the spillage and then collect it with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local / national regulations.
Disposal Procedure
The following workflow outlines the step-by-step process for the proper disposal of this compound. This procedure should be carried out in a designated waste handling area.
Disposal Protocol Steps:
-
Preparation: Begin by putting on all required personal protective equipment.[1][2] Prepare a designated waste container that is clearly and accurately labeled as hazardous waste containing this compound.
-
Waste Collection: Carefully transfer the waste this compound into the designated container. Ensure that this waste is not mixed with incompatible materials, such as strong oxidizing agents or strong acids, to prevent hazardous reactions.[2]
-
Storage: Tightly seal the waste container and store it in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[1][3]
-
Final Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][3] Do not attempt to dispose of this chemical through normal laboratory or municipal waste systems.[1][2] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][3] Ensure all required waste manifest documents are completed accurately for regulatory compliance.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
